Product packaging for 5-Methoxypent-1-yne(Cat. No.:CAS No. 14604-44-5)

5-Methoxypent-1-yne

Cat. No.: B2586468
CAS No.: 14604-44-5
M. Wt: 98.145
InChI Key: CLISVFCXKLMNIJ-UHFFFAOYSA-N
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Description

5-Methoxypent-1-yne is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B2586468 5-Methoxypent-1-yne CAS No. 14604-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLISVFCXKLMNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14604-44-5
Record name 5-methoxypent-1-yne
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methoxypent-1-yne, a valuable terminal alkyne in organic synthesis. Due to its bifunctional nature, containing both a terminal alkyne and a methoxy group, this compound serves as a versatile building block for the introduction of a five-carbon chain with functionality at both ends. This document outlines a detailed synthetic protocol, physical and chemical properties, and a thorough characterization profile, including spectroscopic data. The information presented herein is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge for the successful preparation and utilization of this compound.

Introduction

This compound (CAS No. 14604-44-5) is a chemical intermediate with the molecular formula C₆H₁₀O.[1] Its structure features a terminal acetylene group, which is a highly versatile functional group in organic chemistry, participating in a wide array of reactions such as click chemistry, coupling reactions (e.g., Sonogashira coupling), and nucleophilic additions. Additionally, the presence of a methoxy group provides a site for potential modification or can influence the molecule's solubility and electronic properties. These characteristics make this compound a useful synthon in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and for predicting its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₀O[1]
Molecular Weight98.14 g/mol [1]
IUPAC NameThis compound[1]
CAS Number14604-44-5[1]
AppearanceFlammable liquid and vapor[1]
SMILESCOCCCC#C[1]
InChIInChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3[1]
InChIKeyCLISVFCXKLMNIJ-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and efficient method for the synthesis of terminal alkynes such as this compound is through the alkylation of acetylene or an acetylide salt. The following protocol describes a general yet detailed procedure based on the well-established reaction of an acetylide anion with a suitable alkyl halide.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction. Acetylene is first deprotonated by a strong base, typically sodium amide (NaNH₂), in liquid ammonia to form sodium acetylide. The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromo-3-methoxypropane, displacing the bromide and forming the new carbon-carbon bond.

Experimental Protocol

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Acetylene (gas)

  • 1-Bromo-3-methoxypropane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of Sodium Acetylide: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Alkylation: The reaction mixture is cooled in a dry ice/acetone bath. A solution of 1-bromo-3-methoxypropane in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of sodium acetylide over a period of 1-2 hours, maintaining the temperature below -30 °C.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred for an additional 2-3 hours at the same temperature and then allowed to warm to room temperature overnight to allow for the evaporation of ammonia. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Acetylene Acetylene Deprotonation Deprotonation of Acetylene Acetylene->Deprotonation NaNH2 Sodium Amide (NaNH₂) NaNH2->Deprotonation NH3 Liquid Ammonia (NH₃) NH3->Deprotonation Solvent Alkyl_Halide 1-Bromo-3-methoxypropane Alkylation SN2 Alkylation Alkyl_Halide->Alkylation Deprotonation->Alkylation Sodium Acetylide Quenching Quenching with NH₄Cl Alkylation->Quenching Extraction Extraction with Ether Quenching->Extraction Drying Drying over MgSO₄ Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
H-1~1.9 - 2.0t1H≡C-H
H-3~2.2 - 2.3td2H-CH₂-C≡
H-4~1.7 - 1.8p2H-CH₂-CH₂-O
H-5~3.4 - 3.5t2H-CH₂-O-
OCH₃~3.3s3H-O-CH₃
¹³C NMR δ (ppm)Assignment
C-1~68≡C-H
C-2~83-C≡
C-3~15-CH₂-C≡
C-4~29-CH₂-CH₂-O
C-5~71-CH₂-O-
OCH₃~58-O-CH₃

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch (terminal alkyne)
~2930, 2870MediumC-H stretch (alkane)
~2120WeakC≡C stretch (terminal alkyne)
~1120StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
98[M]⁺ (Molecular ion)
67[M - OCH₃]⁺
45[CH₂OCH₃]⁺

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Standard precautions for handling flammable organic compounds should be followed.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and provided a comprehensive overview of its characterization. The experimental protocol, based on the alkylation of acetylene, is a standard and scalable method for producing this valuable chemical intermediate. The provided spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound. With its versatile terminal alkyne and methoxy functionalities, this compound is a valuable building block for the synthesis of a wide range of organic molecules, with significant potential in drug discovery and materials science.

References

Spectroscopic Profile of 5-Methoxypent-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 5-Methoxypent-1-yne. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Summary of Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (ppm)MultiplicityIntegration
H-1~1.9 - 2.1Triplet1H
H-3~2.2 - 2.4Quartet2H
H-4~1.7 - 1.9Quintet2H
H-5~3.4 - 3.6Triplet2H
-OCH₃~3.3 - 3.4Singlet3H

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (ppm)
C-1~68 - 70
C-2~82 - 84
C-3~15 - 17
C-4~28 - 30
C-5~70 - 72
-OCH₃~58 - 60

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectroscopy Data for this compound
Functional GroupAbsorption Range (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
C≡C stretch~2120Weak to medium
C-H stretch (alkane)~2850-2960Medium to strong
C-O stretch (ether)~1075-1150Strong
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
98[M]⁺ (Molecular Ion)
83[M - CH₃]⁺
67[M - OCH₃]⁺
55[C₄H₇]⁺
45[CH₂OCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay may be required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this compound. This allows for separation from any impurities prior to mass analysis.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Physical and chemical properties of 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypent-1-yne is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its structure, featuring a terminal alkyne and a methoxy ether functional group, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines plausible synthetic and reactive pathways, and discusses its potential, albeit currently undocumented, biological significance. It is important to note that while computational data for this compound is available, detailed experimental data remains scarce in publicly accessible literature.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data. At present, most of the available quantitative data for this specific molecule is derived from computational models.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 14604-44-5PubChem[1]
Canonical SMILES COCCCC#CPubChem[1]
InChI InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3PubChem[1]
InChIKey CLISVFCXKLMNIJ-UHFFFAOYSA-NPubChem[1]
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined
Solubility Not experimentally determined
XLogP3 1.1Computed by PubChem[1]
Topological Polar Surface Area 9.2 ŲComputed by PubChem[1]

Spectral Data

Table 2: Predicted Spectral Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the acetylenic proton (C≡C-H), the methylene protons adjacent to the methoxy group (-CH₂-O-), the methoxy protons (-O-CH₃), and the other methylene protons in the chain.
¹³C NMR Signals for the two sp-hybridized carbons of the alkyne, the carbon of the methoxy group, and the three sp³-hybridized carbons of the pentyl chain.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the ≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-O-C stretching, and C-H stretching and bending vibrations.
Mass Spectrometry (GC-MS) A molecular ion peak (M⁺) at m/z = 98, with fragmentation patterns corresponding to the loss of a methyl group, a methoxy group, and cleavage of the alkyl chain.[1]

Synthesis and Reactivity

Plausible Synthetic Routes

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, based on established organic chemistry principles, a plausible synthetic route would be the Williamson ether synthesis. This would involve the deprotonation of 4-pentyn-1-ol to form the corresponding alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate.

An alternative approach could involve the alkylation of the acetylide derived from a protected 3-butyn-1-ol, followed by deprotection and methylation of the resulting alcohol.

Experimental Workflow: Williamson Ether Synthesis of this compound (Theoretical)

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Methylation (SN2 Reaction) cluster_2 Work-up and Purification 4-pentyn-1-ol 4-pentyn-1-ol Alkoxide Sodium pent-4-yn-1-olate (intermediate) 4-pentyn-1-ol->Alkoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Alkoxide This compound This compound Alkoxide->this compound Nucleophilic Substitution Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->this compound Quench Aqueous Quench This compound->Quench Extraction Solvent Extraction Quench->Extraction Purification Distillation/Chromatography Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Theoretical workflow for the synthesis of this compound via Williamson ether synthesis.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the ether.

  • Terminal Alkyne Reactivity: The acidic proton of the terminal alkyne can be deprotonated by a strong base to form an acetylide. This acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation, and addition to carbonyl compounds. The alkyne can also undergo hydration (Markovnikov and anti-Markovnikov), hydrohalogenation, and various metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser).

  • Ether Linkage: The methoxy group is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically using reagents like HBr or HI.

Logical Relationship: Reactivity of this compound

G cluster_alkyne Reactions at the Alkyne cluster_ether Reactions at the Ether This compound This compound Deprotonation Deprotonation (e.g., n-BuLi) This compound->Deprotonation Hydration Hydration (H2O, H+/Hg2+) This compound->Hydration Coupling Coupling Rxns (e.g., Sonogashira) This compound->Coupling Ether_Cleavage Ether Cleavage (e.g., HBr, HI) This compound->Ether_Cleavage Acetylide Acetylide Deprotonation->Acetylide Alkylation Alkylation (R-X) Acetylide->Alkylation Carbonyl_Addition Addition to C=O Acetylide->Carbonyl_Addition 5-Bromopent-1-yne 5-Bromopent-1-yne Ether_Cleavage->5-Bromopent-1-yne

Caption: Key reactive pathways of this compound based on its functional groups.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the presence of the alkyne functional group makes it a candidate for use in "click chemistry" reactions, which are widely employed in drug discovery and chemical biology for bioconjugation and target identification. The overall lipophilicity and small size of the molecule could allow it to interact with various biological targets. Further research would be required to explore any potential pharmacological effects.

Safety and Handling

Based on the available GHS hazard information from PubChem, this compound is a flammable liquid and vapor.[1] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a simple, bifunctional molecule with potential for further chemical exploration. This guide has summarized the currently available information on its physical and chemical properties, highlighting the predominance of computational over experimental data. The outlined synthetic and reactive pathways, while theoretical, are based on well-established chemical principles and provide a framework for future experimental work. The lack of biological data presents an open area for investigation, particularly in the context of its potential application in medicinal chemistry and chemical biology. As with any chemical compound, proper safety protocols must be followed during its handling and use.

References

An In-depth Technical Guide to 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical compound 5-Methoxypent-1-yne, including its unequivocal identification, key physicochemical properties, and available safety information. While this guide aims to be a thorough resource, it is important to note that publicly accessible information regarding detailed experimental protocols, specific biological activities, and its direct applications in drug development is limited. The content herein is based on aggregated data from chemical databases and assumes the user has a foundational understanding of organic chemistry and laboratory safety.

Chemical Identity and Properties

This compound is an organic molecule containing both an alkyne and a methoxy functional group. Its unique structure makes it a potentially useful building block in organic synthesis.

IUPAC Name: this compound[1] CAS Number: 14604-44-5[1]

Physicochemical Data

The following table summarizes the key quantitative data available for this compound. This information is crucial for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular FormulaC₆H₁₀OPubChem[1]
Molecular Weight98.14 g/mol PubChem[1]
Exact Mass98.073164938 DaPubChem[1]
InChIInChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3PubChem[1]
InChIKeyCLISVFCXKLMNIJ-UHFFFAOYSA-NPubChem[1]
Canonical SMILESCOCCCC#CPubChem[1]

Experimental Information

General Synthetic Approach

A plausible, though not explicitly documented, synthetic strategy for this compound could involve the Williamson ether synthesis. This would entail reacting a suitable precursor, such as 4-pentyn-1-ol, with a methylating agent like methyl iodide in the presence of a base.

Disclaimer: This proposed synthetic route is illustrative and has not been verified from published experimental data for this specific compound. Researchers should conduct their own literature search and optimization for any synthetic endeavor.

Applications in Research and Drug Development

Currently, there is a lack of published research detailing the use of this compound in drug development or as a probe in biological systems. Its bifunctional nature, possessing a terminal alkyne, suggests potential utility in "click chemistry" reactions, a common tool in medicinal chemistry for linking molecules. However, specific examples of its application in this context are not documented.

Safety and Handling

Based on available safety data, this compound is classified as a flammable liquid and vapor. It is also indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements:

  • H226: Flammable liquid and vapor[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical compound like this compound, from initial identification to potential application.

G Generalized Workflow for Chemical Compound Characterization A Initial Identification (CAS, IUPAC Name) B Physicochemical Property Analysis (Molecular Weight, Formula) A->B C Spectroscopic Analysis (NMR, IR, MS) B->C D Synthesis & Purification Protocol Development C->D E Reactivity & Stability Studies D->E F Biological Activity Screening (In Vitro / In Vivo Assays) E->F G Application in Target Field (e.g., Drug Development) F->G

Caption: A logical workflow for characterizing a chemical compound.

References

Safety and Handling Precautions for 5-Methoxypent-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Methoxypent-1-yne. Due to the limited availability of specific experimental data for this compound, this document combines information from computational models and established safety protocols for handling flammable liquids and terminal alkynes. Researchers should always consult a complete Safety Data Sheet (SDS) from their supplier before use and perform a thorough risk assessment for their specific experimental conditions.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes available computed data, primarily from the PubChem database. It is crucial to note that computed values may differ from experimental values.

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 14604-44-5PubChem[1]
Boiling Point No data available
Flash Point No data available
Density No data available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictograms:

  • Flame (for flammability)

  • Exclamation mark (for skin/eye/respiratory irritation)

Toxicological Information

Exposure RoutePotential Health Effects
Inhalation May cause respiratory irritation.[1]
Skin Contact Causes skin irritation.[1]
Eye Contact Causes serious eye irritation.[1]
Ingestion May be harmful if swallowed (general precaution for chemicals of this class).

Experimental Protocols and Handling Precautions

Given the flammability and irritant nature of this compound, stringent safety protocols must be followed. The following are general guidelines for handling this and similar chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecification
Eye Protection Chemical splash goggles that comply with ANSI Z87.1 standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on the specific solvent used and breakthrough time.
Skin and Body Protection A flame-resistant lab coat is recommended.[2] At a minimum, a 100% cotton lab coat should be worn.[2] Closed-toe shoes and clothing that covers the legs are mandatory.[2]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
Safe Handling and Storage

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Spill_Kit Locate Spill Kit Risk_Assessment->Spill_Kit Be Prepared Fire_Extinguisher Know Fire Extinguisher Location Risk_Assessment->Fire_Extinguisher Be Prepared Emergency_Contact Have Emergency Contacts Ready Risk_Assessment->Emergency_Contact Be Prepared Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Don_PPE->Spill_Kit Be Prepared Don_PPE->Fire_Extinguisher Be Prepared Don_PPE->Emergency_Contact Be Prepared Grounding Ground Equipment (for transfers) Work_in_Hood->Grounding If transferring >4L Avoid_Ignition Avoid Ignition Sources Work_in_Hood->Avoid_Ignition Store_Properly Store in Flammable Cabinet Work_in_Hood->Store_Properly Work_in_Hood->Spill_Kit Be Prepared Work_in_Hood->Fire_Extinguisher Be Prepared Work_in_Hood->Emergency_Contact Be Prepared Grounding->Store_Properly Avoid_Ignition->Store_Properly Waste_Disposal Dispose of Waste Properly Store_Properly->Waste_Disposal Store_Properly->Spill_Kit Be Prepared Store_Properly->Fire_Extinguisher Be Prepared Store_Properly->Emergency_Contact Be Prepared Doff_PPE Doff and Clean PPE Waste_Disposal->Doff_PPE Waste_Disposal->Spill_Kit Be Prepared Waste_Disposal->Fire_Extinguisher Be Prepared Waste_Disposal->Emergency_Contact Be Prepared

Caption: Workflow for the safe handling of this compound.

Specific Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to prevent the accumulation of flammable vapors.[2][3]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and other sources of ignition.[2] Be aware that electrical equipment can be an ignition source.[2]

  • Heating: Do not heat flammable liquids with an open flame.[2][4] Use heating mantles, steam baths, or oil baths with appropriate temperature controls.

  • Transferring: When transferring from large containers (>4 L), ensure proper bonding and grounding to prevent static discharge, which can ignite flammable vapors.[2][4]

  • Terminal Alkyne Reactivity: Terminal alkynes can form explosive metal acetylides. Avoid contact with certain metals, such as copper, silver, and mercury. While the risk is lower for simple alkynes compared to acetylene, it is a critical consideration in process development and scale-up.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2] Flammable storage cabinets are required.[2] The container should be clearly labeled with the chemical name and all relevant hazard warnings.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting and Spill Response

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.

  • Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Spill Response: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation and eliminate all ignition sources.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste materials are considered hazardous. Do not dispose of them down the drain.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a formal safety training program or a comprehensive risk assessment. Always prioritize safety in the laboratory.

References

The Synthetic Versatility of 5-Methoxypent-1-yne: A Technical Primer

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypent-1-yne is a bifunctional alkyne that holds significant potential as a versatile building block in modern organic synthesis. Its terminal alkyne moiety provides a reactive handle for a wide array of transformations, including carbon-carbon bond formation and the construction of heterocyclic systems. The presence of a methoxy group in the pentyl chain introduces polarity and potential coordinating ability, which can influence reactivity and solubility, and can be further elaborated or serve as a stable ether linkage in the target molecule. This technical guide provides an in-depth overview of the known and potential applications of this compound, presenting key reactions, experimental protocols, and quantitative data to facilitate its use in research and development.

Core Properties and Synthesis

This compound is a flammable liquid with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1] While commercially available, its synthesis in the laboratory is straightforward, offering a cost-effective alternative for large-scale applications.

Synthesis of this compound

A common laboratory preparation involves the methylation of pent-4-yn-1-ol. This method is efficient and utilizes readily available starting materials.

Experimental Protocol: Synthesis of this compound

  • Reagents: Pent-4-yn-1-ol, Methyl iodide, Sodium hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF), Diethyl ether (Et₂O), Water.

  • Procedure:

    • A solution of pent-4-yn-1-ol (1.0 eq) and methyl iodide (2.0 eq) in dry THF is cooled to 0 °C.

    • Sodium hydride (1.2 eq) is added portionwise over 10 minutes.

    • The cooling bath is removed, and the reaction mixture is heated at 50 °C for 2.5 hours.

    • The reaction is quenched by carefully pouring the mixture into ice-cold water.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Note: this compound is volatile (boiling point: 107–115 °C). Careful evaporation of the solvent is necessary to prevent significant loss of the product. The crude product is often used directly in subsequent reactions without extensive purification.

Applications in Organic Synthesis

The reactivity of this compound is dominated by its terminal alkyne, making it a valuable partner in a variety of coupling and cyclization reactions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This compound has been successfully employed in this reaction for the synthesis of substituted indolizine cores, which are prevalent in many biologically active compounds.

Example: Synthesis of a 3-Alkylindolizine Intermediate

In a multi-step synthesis of tubulin polymerization inhibitors, this compound was coupled with 2-bromopyridine to furnish a key indolizine precursor.

Experimental Protocol: Sonogashira Coupling of this compound with 2-Bromopyridine

  • Reagents: this compound (crude solution in THF, ~1.0 eq), 2-Bromopyridine (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), Triphenylphosphine (PPh₃, 0.04 eq), Copper(I) iodide (CuI, 0.04 eq), Triethylamine (Et₃N), Diethyl ether (Et₂O), Water.

  • Procedure:

    • To a solution of 2-bromopyridine in a suitable solvent (e.g., THF or a mixture with Et₃N), PdCl₂(PPh₃)₂, PPh₃, and CuI are added.

    • The crude solution of this compound is then added to the reaction mixture.

    • The reaction is stirred at room temperature until completion (monitoring by TLC or LC-MS).

    • The reaction mixture is filtered, and the filtrate is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Quantitative Data:

ReactantsProductCatalyst SystemYieldReference
This compound, 2-Bromopyridine2-((5-methoxypent-1-yn-1-yl)pyridine)PdCl₂(PPh₃)₂ / CuI / PPh₃ in Et₃N/THFLow

Note: The reported yield for the subsequent cyclization to the indolizine was 27% over two steps (methylation and Sonogashira/cyclization).

Logical Workflow for Indolizine Synthesis

G A Pent-4-yn-1-ol B This compound A->B  MeI, NaH, THF D Sonogashira Coupling Product B->D  PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N C 2-Bromopyridine C->D E 3-(3-methoxypropyl)indolizine D->E  Copper(I)-mediated  cyclization

Caption: Synthesis of a 3-alkylindolizine via methylation and Sonogashira coupling.

Potential in Pauson-Khand Reactions

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1][2][3][4] This reaction is a cornerstone in the synthesis of five-membered rings and has been widely applied in the total synthesis of complex natural products. Terminal alkynes are generally good substrates for this reaction. Although specific examples employing this compound are not prevalent in the surveyed literature, its structural features suggest it would be a viable substrate.

General Pauson-Khand Reaction Scheme

G Alkyne This compound Product α,β-Cyclopentenone Alkyne->Product Alkene Alkene (e.g., Norbornene) Alkene->Product CO Carbon Monoxide CO->Product Catalyst Co₂(CO)₈ or other metal catalyst Catalyst->Product

Caption: General scheme of the Pauson-Khand reaction.

The regioselectivity of the Pauson-Khand reaction with terminal alkynes typically places the substituent of the alkyne at the position adjacent to the newly formed carbonyl group.

Potential in Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5][6][][8][9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, yielding 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound makes it an ideal candidate for participation in CuAAC reactions, enabling its conjugation to a variety of molecules bearing an azide functionality.

General CuAAC Reaction Scheme

G Alkyne This compound Product 1,4-Disubstituted-1,2,3-triazole Alkyne->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) catalyst Catalyst->Product

Caption: General scheme of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.

This reaction is particularly valuable in drug discovery, chemical biology, and materials science for the facile linking of molecular fragments.

Synthesis of Odorants

This compound has been utilized as a precursor in the synthesis of novel odorants. While the specific reaction details in the available patent literature are general, they point towards the transformation of the alkyne into a more complex, odorous molecule, likely through addition reactions to the triple bond or further coupling reactions.[10]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility has been demonstrated in Sonogashira cross-coupling reactions for the construction of heterocyclic scaffolds. Furthermore, its terminal alkyne functionality opens the door to a vast array of other powerful transformations, including the Pauson-Khand reaction for cyclopentenone synthesis and copper-catalyzed azide-alkyne cycloaddition for molecular conjugation. The straightforward synthesis of this compound further enhances its appeal as a readily accessible tool for researchers in academia and industry. This guide serves as a foundational resource to encourage and facilitate the broader application of this promising reagent in the development of novel molecules and materials.

References

5-Methoxypent-1-yne and Its Derivatives: A Technical Review for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 5-Methoxypent-1-yne, a versatile building block in organic synthesis, and its derivatives. This document covers its synthesis, chemical properties, and potential applications, with a focus on methodologies relevant to chemical research and drug development.

Core Compound: this compound

This compound is a terminal alkyne functionalized with a methoxy ether group. This bifunctionality makes it a valuable precursor for the synthesis of a variety of more complex molecules. Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 14604-44-5[1]
SMILES COCCCC#C[1]
Hazards Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Synthesis of this compound

The most practical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of a suitable alcohol followed by nucleophilic substitution with a methylating agent.

Synthetic Pathway

The synthesis starts from the commercially available 4-pentyn-1-ol. The alcohol is deprotonated using a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide in an S(_N)2 reaction to yield the desired this compound.

Synthesis_of_5_Methoxypent_1_yne 4-pentyn-1-ol 4-pentyn-1-ol Intermediate Alkoxide Sodium 4-pentyn-1-oxide 4-pentyn-1-ol->Intermediate Alkoxide Deprotonation Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Intermediate Alkoxide This compound This compound Intermediate Alkoxide->this compound SN2 Reaction Methyl Iodide (CH3I) Methyl Iodide (CH3I) Methyl Iodide (CH3I)->this compound

Figure 1: Synthesis of this compound via Williamson Ether Synthesis.
Detailed Experimental Protocol

Materials:

  • 4-pentyn-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Formation of Alkoxide: A solution of 4-pentyn-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Reactivity and Derivative Synthesis

The terminal alkyne functionality of this compound allows for a variety of chemical transformations, making it a versatile precursor for a range of derivatives.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction can be used to synthesize a variety of aryl-substituted alkynes from this compound.

Sonogashira_Coupling This compound This compound Coupled Product 5-(Aryl)-5-methoxypent-1-yne This compound->Coupled Product Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Coupled Product Catalysts Pd catalyst, Cu(I) co-catalyst, Base Catalysts->Coupled Product

Figure 2: Sonogashira coupling of this compound with an aryl halide.
Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction with organic azides leads to the formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Synthesis of Substituted Pyridines

Substituted pyridines are prevalent in many pharmaceuticals and agrochemicals. Various synthetic methods exist for the construction of the pyridine ring, some of which utilize alkynes as starting materials. Through multicomponent reactions, this compound can be used to generate highly substituted pyridine derivatives.[1][2][3][4][5]

Derivatives of this compound and Their Potential Biological Activity

While specific biological activity data for simple derivatives of this compound are not extensively reported in the literature, the structural motifs that can be accessed from this precursor are known to be present in biologically active molecules.

Derivative ClassPotential Biological Activity
Arylalkynes The arylalkyne moiety is a component of various compounds with cytotoxic activity against cancer cell lines.[6] The specific activity would depend on the nature of the aryl substituent.
1,2,3-Triazoles The 1,2,3-triazole ring is a well-known pharmacophore and is present in a wide range of compounds with antimicrobial, antiviral, and anticancer properties. A 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative has shown selective cytotoxic effects on human melanoma cells.[4]
Substituted Pyridines The pyridine scaffold is a key feature in numerous drugs with diverse therapeutic applications, including antibacterial, antifungal, and anticancer agents.

It is important to note that the terminal alkyne group itself can sometimes be associated with cytotoxicity, which should be a consideration in drug design.[7]

Conclusion

This compound is a readily accessible and versatile building block for organic synthesis. Its dual functionality allows for the straightforward introduction of a methoxy-terminated five-carbon chain into more complex molecular architectures. The reactions it undergoes, particularly the Sonogashira coupling and azide-alkyne cycloaddition, provide efficient routes to a variety of derivatives with high potential for biological activity. Further exploration of the synthesis and biological evaluation of derivatives of this compound is a promising area for future research in medicinal chemistry and drug development.

References

Stability and Storage of 5-Methoxypent-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Methoxypent-1-yne, a key intermediate in various synthetic applications. Understanding the chemical stability of this reagent is critical for ensuring its integrity, minimizing the formation of impurities, and guaranteeing reproducible results in research and development.

Chemical and Physical Properties

This compound is a flammable liquid with the molecular formula C₆H₁₀O. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Appearance Colorless to pale yellow liquid (Assumed)
Boiling Point Not explicitly available
Flash Point Flammable liquid (specific value not available)
Solubility Soluble in organic solvents (Assumed)

Stability Profile

Thermal Stability

Alkynes can undergo polymerization or decomposition at elevated temperatures. It is recommended to avoid prolonged exposure to high temperatures.

Photostability

Unsaturated compounds, including alkynes, can be sensitive to light and may undergo degradation or polymerization upon exposure to UV or visible light.

Oxidative Stability

The terminal alkyne is susceptible to oxidation, which can lead to the formation of various degradation products. Ethers are also known to form explosive peroxides upon prolonged exposure to air. Therefore, minimizing contact with air and other oxidizing agents is crucial.

Hydrolytic Stability

The ether linkage in this compound is generally stable to hydrolysis under neutral and basic conditions. However, in the presence of strong acids, the ether bond can be cleaved.

A summary of the potential stability liabilities is provided in Table 2.

ConditionPotential Degradation Pathway
Elevated Temperature Polymerization, decomposition.
Light Exposure Photodegradation, polymerization.
Oxygen/Air Exposure Oxidation of the alkyne, peroxide formation at the ether moiety.
Strong Acids Hydrolysis of the ether linkage.
Strong Bases Generally stable, but strong bases can deprotonate the terminal alkyne.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and safety of this compound.

Storage Conditions
ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture.
Light Store in an amber or opaque container to protect from light.
Container Use a tightly sealed, appropriate container made of glass or a compatible material.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1][2][3][4][5]
Handling Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[1][2][3][4][5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1][2][3][4][5] Grounding and bonding should be used when transferring large quantities to prevent static discharge.[3][4]

cluster_storage Optimal Storage Conditions cluster_stability Chemical Stability Cool, Dry Place Cool, Dry Place Prevention of Thermal Degradation Prevention of Thermal Degradation Cool, Dry Place->Prevention of Thermal Degradation Inert Atmosphere Inert Atmosphere Prevention of Oxidation Prevention of Oxidation Inert Atmosphere->Prevention of Oxidation Prevention of Hydrolysis Prevention of Hydrolysis Inert Atmosphere->Prevention of Hydrolysis Light Protection Light Protection Prevention of Photodegradation Prevention of Photodegradation Light Protection->Prevention of Photodegradation Proper Container Proper Container Proper Container->Prevention of Oxidation Proper Container->Prevention of Hydrolysis

Caption: Relationship between storage conditions and stability.

Experimental Protocols for Stability Assessment

The following are detailed, albeit hypothetical, protocols for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating method for this compound.

General Purity Assessment

A gas chromatography-mass spectrometry (GC-MS) method would be suitable for assessing the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Forced Degradation Studies
  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Place the vial in an oven at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, and 72 hours).

  • At each time point, remove the sample, allow it to cool to room temperature, and dilute with a suitable solvent.

  • Analyze the sample by GC-MS to identify any degradation products.

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6][7]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At specified time intervals, withdraw aliquots of the exposed and control samples.

  • Analyze the samples by GC-MS to assess for photodegradation.

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

  • Stir the mixture at room temperature for a defined period, monitoring the reaction progress.

  • At various time points, quench the reaction (if necessary) and analyze the sample by GC-MS.

  • Prepare three sets of solutions of this compound: one in a neutral aqueous medium, one in an acidic medium (e.g., 0.1 M HCl), and one in a basic medium (e.g., 0.1 M NaOH).

  • Maintain the solutions at a controlled temperature (e.g., 50 °C).

  • At specified time points, neutralize the acidic and basic samples and extract the analyte into an organic solvent.

  • Analyze all samples by GC-MS.

Potential Degradation Pathways

Based on the functional groups present, a likely degradation pathway for this compound under oxidative conditions could involve the oxidation of the terminal alkyne.

This compound This compound Intermediate_Epoxide Intermediate Epoxide This compound->Intermediate_Epoxide [O] Degradation_Product Carboxylic Acid Derivative Intermediate_Epoxide->Degradation_Product Further Oxidation / Rearrangement

Caption: A potential oxidative degradation pathway.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its integrity. By adhering to the recommendations outlined in this guide, researchers can minimize degradation, ensure the quality of their starting material, and achieve more reliable and reproducible experimental outcomes. The provided experimental protocols offer a framework for developing a comprehensive understanding of the stability of this compound under various stress conditions.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxypent-1-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 5-Methoxypent-1-yne is a valuable building block in this reaction, introducing a flexible and hydrophilic methoxypropyl side chain to the resulting triazole core. This moiety can enhance solubility and provide a handle for further functionalization.

These application notes provide detailed protocols and supporting data for the use of this compound in CuAAC reactions, enabling researchers to reliably incorporate this versatile alkyne into their synthetic workflows.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst. The copper(I) catalyst is crucial for the regioselective formation of the 1,4-disubstituted triazole isomer. The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent, most commonly sodium ascorbate, which generates the active Cu(I) species in situ. The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation, particularly in aqueous or biological media.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne This compound CuI Cu(I) Catalyst alkyne->CuI Forms Copper Acetylide azide Organic Azide (R-N3) azide->CuI triazole 1,4-Disubstituted 1,2,3-Triazole CuI->triazole Catalyzes Cycloaddition CuII Cu(II) Precursor (e.g., CuSO4) Ascorbate Sodium Ascorbate (Reducing Agent) CuII->Ascorbate Reduction Ascorbate->CuI Generates

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

While specific experimental data for the CuAAC reaction of this compound is not extensively reported in publicly available literature, a reliable protocol can be derived from general procedures for structurally similar aliphatic alkynes. The following protocols are provided as a starting point for optimization.

Protocol 1: General Procedure for Small Molecule Synthesis in Organic Solvents

This protocol is suitable for the synthesis of discrete triazole products on a laboratory scale.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a mixture of tert-Butanol and Water, 1:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the organic azide (1.0 eq).

  • Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in a minimum amount of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and removal of the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Protocol for Bioconjugation in Aqueous Media

This protocol is adapted for the conjugation of this compound-modified molecules to azide-functionalized biomolecules in an aqueous environment. The use of a copper-chelating ligand like THPTA is recommended to improve efficiency and reduce potential cytotoxicity.

Materials:

  • This compound functionalized molecule

  • Azide-functionalized biomolecule (e.g., protein, DNA)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS) or other suitable biological buffer

Procedure:

  • In a microcentrifuge tube, combine the this compound functionalized molecule and the azide-functionalized biomolecule in the desired buffer.

  • Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common.

  • Add the copper/THPTA premix to the reaction mixture. The final copper concentration is typically in the range of 50-500 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature or 37°C with gentle mixing.

  • The reaction time can vary from 30 minutes to several hours, depending on the concentration of reactants.

  • The labeled biomolecule can be purified from excess reagents using standard techniques such as size-exclusion chromatography, dialysis, or spin filtration.

Data Presentation

The following tables provide representative data for typical CuAAC reactions. While this data is not specific to this compound, it serves as a useful guide for expected outcomes and for planning experiments.

Table 1: Representative Reaction Conditions for CuAAC with Aliphatic Alkynes

ParameterCondition A (Organic)Condition B (Aqueous)
Alkyne 1.0 eq1.0 eq
Azide 1.0 - 1.2 eq1.0 - 1.5 eq
Copper Source CuSO₄·5H₂OCuSO₄
Copper Loading 1 - 5 mol%50 - 500 µM
Reducing Agent Sodium AscorbateSodium Ascorbate
Reducing Agent Loading 5 - 10 mol%250 - 2500 µM
Ligand NoneTHPTA
Ligand Loading -250 - 2500 µM
Solvent t-BuOH/H₂O (1:1)Aqueous Buffer (e.g., PBS)
Temperature Room TemperatureRoom Temperature or 37°C
Reaction Time 1 - 24 hours0.5 - 4 hours
Typical Yield > 90%> 80% (conjugation efficiency)

Visualizations

The following diagrams illustrate the key processes involved in a typical CuAAC experiment.

Experimental_Workflow start Start reagents Combine this compound and Azide in Solvent start->reagents add_catalyst Add Copper Source and Reducing Agent reagents->add_catalyst reaction Stir at Room Temperature add_catalyst->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Reaction Workup (Extraction) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Triazole Product purification->product

Caption: A typical experimental workflow for a CuAAC reaction in an organic solvent.

Bioconjugation_Workflow start Start biomolecules Combine Alkyne-Biomolecule and Azide-Biomolecule in Buffer start->biomolecules prepare_catalyst Prepare Cu/Ligand Premix biomolecules->prepare_catalyst add_catalyst Add Cu/Ligand Premix to Biomolecules prepare_catalyst->add_catalyst initiate_reaction Add Sodium Ascorbate add_catalyst->initiate_reaction incubation Incubate at RT or 37°C initiate_reaction->incubation purification Purify Conjugate (e.g., SEC, Dialysis) incubation->purification conjugate Purified Bioconjugate purification->conjugate

Caption: A generalized workflow for a bioconjugation reaction using CuAAC.

Conclusion

This compound is a readily applicable substrate for copper-catalyzed azide-alkyne cycloaddition reactions. The protocols provided herein offer a solid foundation for its use in both small molecule synthesis and bioconjugation applications. Researchers are encouraged to optimize the reaction conditions, such as catalyst loading and reaction time, for their specific substrates to achieve the best results. The inherent reliability and efficiency of the CuAAC reaction make this compound a valuable tool for the construction of complex molecular architectures.

Application Notes and Protocols for Sonogashira Coupling with 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document provides a detailed protocol for the Sonogashira coupling of 5-Methoxypent-1-yne with a generic aryl halide, offering a foundational methodology for researchers in drug development and other scientific fields.

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, making it a more potent nucleophile. The subsequent transmetalation and reductive elimination steps yield the desired coupled product and regenerate the active palladium(0) catalyst.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of terminal alkynes with aryl halides. These parameters can be used as a starting point for optimizing the reaction with this compound.

ParameterTypical RangeNotes
Aryl Halide Iodide, Bromide, TriflateReactivity Order: I > Br > OTf >> Cl.[1][2]
This compound 1.0 - 1.5 equivalentsA slight excess of the alkyne can drive the reaction to completion.
Palladium Catalyst 0.5 - 5 mol%Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with a phosphine ligand.
Copper(I) Co-catalyst 1 - 10 mol%Copper(I) iodide (CuI) is the most common co-catalyst.
Base 2 - 4 equivalentsAmine bases such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine are typically used. The base also often serves as the solvent.
Solvent THF, DMF, Acetonitrile, or neat amine baseThe choice of solvent can influence reaction rate and yield.[3]
Temperature Room Temperature to 80 °CMany reactions proceed efficiently at room temperature, but heating may be required for less reactive halides.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or GC/LC-MS.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (TEA) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 2-4 hours, gently heat the mixture to 50-60 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Pd Catalyst, & CuI solvent Add Anhydrous Solvent & Amine Base reagents->solvent alkyne Add this compound solvent->alkyne stir Stir at RT (Heat if necessary) alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂-C≡CR' pd_complex->pd_alkynyl Transmetalation cu_x CuX pd_complex->cu_x pd_alkynyl->pd0 product Ar-C≡CR' pd_alkynyl->product Reductive Elimination alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex base_h Base-H⁺ base Base base->alkyne cu_x->alkyne

Caption: Simplified catalytic cycles of the Sonogashira coupling.

References

5-Methoxypent-1-yne: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypent-1-yne is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its terminal alkyne functionality provides a reactive handle for numerous cyclization and cycloaddition reactions, while the methoxy group at the 5-position can influence reactivity and serve as a point for further functionalization. These characteristics make it an attractive starting material in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential biological activity.

This document provides detailed application notes and proposed protocols for the synthesis of several key five-membered heterocyclic systems—isoxazoles, pyrazoles, and 1,2,3-triazoles—using this compound as the primary starting material. The methodologies presented are based on well-established synthetic transformations of terminal alkynes and are adapted for this specific substrate.

I. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and direct method for the synthesis of isoxazoles. This reaction can be performed under mild conditions and often exhibits high regioselectivity, particularly with terminal alkynes like this compound.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product r1 This compound p1 3-Aryl-5-(3-methoxypropyl)isoxazole r1->p1 + r2 Ar-CNO (Nitrile Oxide) r2->p1

Caption: General scheme for isoxazole synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-5-(3-methoxypropyl)isoxazole

This protocol describes the in-situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with this compound.

Materials:

  • This compound

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of benzaldoxime (1.0 eq) in dry DCM at 0 °C, add NCS (1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Slowly add a solution of TEA (1.5 eq) in DCM dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 3-phenyl-5-(3-methoxypropyl)isoxazole.

Quantitative Data (Expected)

The following table summarizes expected yields for the synthesis of isoxazoles from terminal alkynes based on analogous reactions found in the literature.

EntryAlkyneNitrile Oxide PrecursorCatalyst/ReagentSolventYield (%)
1PhenylacetyleneBenzaldoximeNCS, TEADCM85-95
21-Hexyne4-ChlorobenzaldoximeNCS, TEATHF80-90
3 This compound Benzaldoxime NCS, TEA DCM 80-90 (Predicted)

II. Synthesis of Pyrazoles via [3+2] Cycloaddition

The reaction of diazo compounds with alkynes provides a direct route to pyrazoles. This cycloaddition can often be achieved thermally or with the use of a catalyst. The regioselectivity is dependent on the nature of both the alkyne and the diazo compound.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product r1 This compound p1 Substituted 5-(3-methoxypropyl)pyrazole r1->p1 + r2 R'-CHN2 (Diazo Compound) r2->p1

Caption: General scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(3-methoxypropyl)-1H-pyrazole-3-carboxylate

This protocol outlines the reaction of this compound with ethyl diazoacetate.

Materials:

  • This compound

  • Ethyl diazoacetate

  • Toluene

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in toluene.

  • Add ethyl diazoacetate (1.2 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield ethyl 5-(3-methoxypropyl)-1H-pyrazole-3-carboxylate.

Quantitative Data (Expected)

The following table presents typical yields for pyrazole synthesis from terminal alkynes.

EntryAlkyneDiazo CompoundConditionsSolventYield (%)
1PhenylacetyleneEthyl diazoacetate110 °CToluene75-85
21-OctyneTrimethylsilyldiazomethane80 °CXylene70-80
3 This compound Ethyl diazoacetate 80-100 °C Toluene 70-85 (Predicted)

III. Synthesis of 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a highly efficient and regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are complementary isomers to the 1,4-disubstituted triazoles obtained from the more common copper-catalyzed "click" reaction.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product r1 This compound p1 1-Substituted-5-(3-methoxypropyl)-1H-1,2,3-triazole r1->p1 + r2 R'-N3 (Azide) r2->p1 [Ru] cat.

Caption: General scheme for 1,2,3-triazole synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-5-(3-methoxypropyl)-1H-1,2,3-triazole

This protocol details the RuAAC reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • [CpRuCl(PPh₃)₂] or [CpRuCl]₄ (catalyst)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (1-5 mol%).

  • Add anhydrous toluene or 1,4-dioxane to the tube.

  • Add this compound (1.0 eq) and benzyl azide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to obtain 1-benzyl-5-(3-methoxypropyl)-1H-1,2,3-triazole.

Quantitative Data (Expected)

The following table shows representative yields for the RuAAC reaction with terminal alkynes.

EntryAlkyneAzideCatalystSolventYield (%)
1PhenylacetyleneBenzyl azide[CpRuCl(PPh₃)₂]Toluene90-98
21-HeptynePhenyl azide[CpRuCl]₄Dioxane85-95
3 This compound Benzyl azide [Cp*RuCl(PPh₃)₂] Toluene 85-95 (Predicted)

Summary and Outlook

This compound is a highly promising starting material for the efficient synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the construction of isoxazoles, pyrazoles, and 1,2,3-triazoles. These heterocycles are prevalent in numerous biologically active molecules and approved drugs, highlighting the potential of this building block in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets. The presence of the flexible methoxypropyl side chain offers further opportunities for modification and exploration of structure-activity relationships.

Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The methoxy group is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its relative stability under a range of reaction conditions. However, its removal, a process known as O-demethylation, can present challenges, often requiring harsh conditions that may not be compatible with sensitive functional groups within the molecule.[1] For substrates such as 5-methoxypent-1-yne and its derivatives, the presence of the terminal alkyne necessitates the use of chemoselective deprotection methods to avoid unwanted side reactions. These application notes provide a detailed overview of various methods for the deprotection of the methoxy group, with a focus on their applicability to alkyne-containing molecules. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of Deprotection Methods

The selection of an appropriate deprotection strategy is crucial and depends on the overall molecular structure and the presence of other functional groups. The most common methods for O-demethylation involve the use of Lewis acids, Brønsted acids, or nucleophilic reagents.

  • Lewis Acids: Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving methyl ethers.[2][3][4][5] The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[1][2] Due to its high reactivity, reactions with BBr₃ are typically performed at low temperatures.[1] Aluminum chloride (AlCl₃) is a less reactive alternative to BBr₃.[1]

  • Brønsted Acids: Concentrated hydrobromic acid (HBr) is a classical reagent for ether cleavage.[1] The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. This method often requires high temperatures, which may not be suitable for complex molecules.[1]

  • Nucleophilic Reagents: Strong nucleophiles, particularly those containing sulfur, can be used for demethylation. Reagents such as sodium thiophenolate or 2-(diethylamino)ethanethiol have been shown to be effective, especially for aryl methyl ethers.[6][7] The reaction proceeds via an Sₙ2 mechanism where the thiolate anion attacks the methyl group.

  • Other Methods: More recent developments include photoredox-catalyzed deprotection, which can offer high chemoselectivity for phenolic ethers over aliphatic ethers.[8] Microwave-assisted techniques have also been explored to accelerate deprotection reactions.[9][10][11]

For derivatives of this compound, care must be taken to choose a method that is compatible with the terminal alkyne. Strong acids and certain Lewis acids under harsh conditions can potentially lead to hydration or other reactions of the alkyne.

Quantitative Data Summary

The following tables summarize the reaction conditions for various O-demethylation methods applicable to methyl ethers. While specific examples for this compound derivatives are not always available in the literature, the data for analogous aliphatic and aryl methyl ethers provide a valuable starting point for reaction optimization.

Table 1: Deprotection of Methyl Ethers using Lewis Acids

ReagentSubstrate TypeEquivalents of ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
BBr₃Aryl methyl ether1.0 - 3.0CH₂Cl₂-78 to rt1 - 1277 - 95[12]
BBr₃Aliphatic methyl ether1.1CH₂Cl₂-78 to 0285General Protocol
AlCl₃Aryl methyl ether1.5CH₂Cl₂4012~75[4]

Table 2: Deprotection of Methyl Ethers using Brønsted Acids

ReagentSubstrate TypeSolventTemperature (°C)Time (h)Yield (%)Reference
47% HBrAryl methyl etherAcetic Acid120 - 1302 - 870 - 90[1]

Table 3: Deprotection of Methyl Ethers using Nucleophilic Reagents

ReagentSubstrate TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolAryl methyl etherK₂CO₃DMF150490[6]
2-(Diethylamino)ethanethiolAryl methyl etherNaHDMF100285-95[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for O-Demethylation using Boron Tribromide (BBr₃)

This protocol describes a general method for the cleavage of a methoxy group in a this compound derivative using BBr₃.

Materials:

  • This compound derivative (1.0 eq)

  • Boron tribromide (1 M solution in CH₂Cl₂) (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Ice bath and/or dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1 M in CH₂Cl₂) dropwise via syringe. A white precipitate may form during the addition.[12]

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding methanol at 0 °C. Exercise extreme caution as BBr₃ reacts violently with protic solvents.[1]

  • Allow the mixture to warm to room temperature and then carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Safety Precautions: Boron tribromide is highly corrosive, toxic, and reacts violently with water.[1][12] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualized Workflows and Mechanisms

Mechanism of BBr₃-Mediated Demethylation

The following diagram illustrates the generally accepted mechanism for the cleavage of a methyl ether using boron tribromide.

BBr3_Deprotection_Mechanism cluster_step1 Step 1: Lewis Acid-Base Adduct Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis ether R-O-CH₃ adduct R-O⁺(B⁻Br₃)-CH₃ ether->adduct Coordination bbr3 BBr₃ bbr3->adduct adduct2 R-O⁺(B⁻Br₃)-CH₃ products1 R-O-BBr₂ + CH₃Br adduct2->products1 Sₙ2 Attack bromide Br⁻ borane_ether R-O-BBr₂ final_product R-OH + B(OH)₃ + 2HBr borane_ether->final_product Workup water H₂O water->final_product

Caption: Mechanism of BBr₃-mediated ether deprotection.

General Experimental Workflow for Demethylation

This flowchart outlines the typical sequence of operations in a deprotection experiment.

Deprotection_Workflow start Start: Methoxy-protected Substrate dissolve Dissolve substrate in anhydrous solvent start->dissolve cool Cool reaction mixture (e.g., -78°C or 0°C) dissolve->cool add_reagent Add deprotection reagent (e.g., BBr₃ solution) cool->add_reagent react Stir for specified time and temperature add_reagent->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Quench reaction (e.g., with Methanol) monitor->quench Complete workup Aqueous workup (Wash and Extract) quench->workup dry Dry organic layer (e.g., with MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Final Product: Deprotected Alcohol purify->end

Caption: General experimental workflow for deprotection.

Decision Tree for Selecting a Deprotection Method

This diagram provides a logical guide for choosing an appropriate demethylation method.

Decision_Tree start Substrate with Methoxy and Alkyne Groups acid_sensitive Are other functional groups acid sensitive? start->acid_sensitive steric_hindrance Is the methoxy group sterically hindered? acid_sensitive->steric_hindrance No nucleophilic Consider nucleophilic deprotection (e.g., Thiolates) acid_sensitive->nucleophilic Yes harsh_conditions Are harsh conditions (high temp) tolerable? steric_hindrance->harsh_conditions No bbr3 Use BBr₃ at low temp (-78°C to 0°C) steric_hindrance->bbr3 Yes harsh_conditions->bbr3 No hbr Use HBr/HOAc at high temp harsh_conditions->hbr Yes alcl3 Consider AlCl₃ (milder Lewis acid)

Caption: Decision tree for deprotection method selection.

References

Application Notes and Protocols for the Grignard Reaction of 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of the Grignard reagent of 5-methoxypent-1-yne. The reaction involves the deprotonation of the terminal alkyne using a commercially available Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alkynylmagnesium bromide. This versatile intermediate can then be used in a variety of subsequent reactions to introduce the 5-methoxypent-1-ynyl moiety into a target molecule, a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocol described herein is adapted from established procedures for the Grignard reaction of terminal alkynes.

Introduction

The Grignard reaction is a fundamental and widely utilized carbon-carbon bond-forming reaction in organic synthesis. The formation of alkynyl Grignard reagents from terminal alkynes provides a powerful nucleophile for reactions with a wide range of electrophiles, including aldehydes, ketones, epoxides, and alkyl halides. This compound is a useful building block, and its conversion to the corresponding Grignard reagent opens up a plethora of synthetic possibilities for the introduction of a five-carbon chain with a terminal methoxy group. The acidic proton of the terminal alkyne is readily abstracted by a stronger Grignard reagent, such as ethylmagnesium bromide, in an acid-base reaction to generate the desired alkynylmagnesium bromide.

Data Presentation

As a representative example, the following table summarizes the key quantitative data for a typical Grignard reaction of a terminal alkyne. Please note that the yield for the specific reaction with this compound may vary and should be determined experimentally.

ParameterValue
Reactants
This compound1.0 equiv
Ethylmagnesium bromide (in THF)1.1 equiv
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Product 5-Methoxypent-1-ynylmagnesium bromide
Theoretical Yield 100% (in situ formation)
Typical Subsequent Reaction Yield 70-90% (variable)

Experimental Protocol

This protocol details the in situ preparation of 5-methoxypent-1-ynylmagnesium bromide.

Materials:

  • This compound

  • Ethylmagnesium bromide (e.g., 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Schlenk line or equivalent inert atmosphere setup

  • Round-bottom flask, septum, syringes, and magnetic stirrer

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for several minutes to create an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the flask, add a solution of this compound in anhydrous THF via syringe.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Slowly add the ethylmagnesium bromide solution dropwise to the stirred solution of this compound via syringe. The addition should be controlled to maintain the temperature below 10 °C. The reaction is an acid-base reaction and is typically exothermic. Evolution of ethane gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the alkynyl Grignard reagent. The resulting solution of 5-methoxypent-1-ynylmagnesium bromide is now ready for use in subsequent reactions.

  • Work-up (for subsequent reaction): The work-up procedure will depend on the nature of the subsequent reaction. Typically, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product of the subsequent reaction.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography, distillation, or recrystallization.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of the Grignard reagent from this compound.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product setup 1. Apparatus Setup (Flame-dried glassware) inert 2. Establish Inert Atmosphere (Nitrogen/Argon) setup->inert add_alkyne 3. Add this compound in Anhydrous THF inert->add_alkyne cool 4. Cool to 0 °C add_alkyne->cool add_grignard 5. Add Ethylmagnesium Bromide (dropwise) cool->add_grignard react 6. Stir at Room Temperature (1-2 hours) add_grignard->react product 7. 5-Methoxypent-1-ynylmagnesium bromide (Ready for next step) react->product

Caption: Experimental workflow for the Grignard reaction of this compound.

Application of 5-Methoxypent-1-yne in the Synthesis of 1,2,3-Triazole-Modified Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The terminal alkyne functionality of 5-methoxypent-1-yne makes it a versatile building block in medicinal chemistry, particularly for the synthesis of novel pharmaceutical intermediates. Its methoxy group can influence solubility and metabolic stability, and may participate in hydrogen bonding with biological targets. One of the most powerful applications of terminal alkynes is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form stable 1,2,3-triazole rings. This reaction is widely employed in drug discovery to link different molecular fragments, creating diverse libraries of compounds for biological screening.

This application note details a protocol for the synthesis of a 1-(5-methoxy-pentyl)-1H-[1][2][3]triazol-4-yl modified nucleoside analog, a class of compounds with significant potential as antiviral and anticancer agents. The 1,2,3-triazole ring acts as a bioisostere for the amide bond and is known to be metabolically stable. The synthesis involves the CuAAC reaction between this compound and an azido-sugar derivative, followed by deprotection to yield the target nucleoside analog.

Experimental Protocols

1. Synthesis of (2R,3R,4S,5R)-2-(benzoyloxymethyl)-5-(4-((5-methoxypentyl)oxy)-1H-1,2,3-triazol-1-yl)tetrahydrofuran-3,4-diyl dibenzoate (Protected Nucleoside Analog)

Methodology:

  • To a stirred solution of 1-azido-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) and this compound (1.2 eq) in a 1:1 mixture of tert-butanol and water (0.1 M) is added sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • The reaction mixture is stirred vigorously at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, the reaction mixture is diluted with water and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (using a gradient of 20% to 50% ethyl acetate in hexanes) to afford the protected nucleoside analog as a white solid.

2. Synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-(4-((5-methoxypentyl)oxy)-1H-1,2,3-triazol-1-yl)tetrahydrofuran-3,4-diol (Deprotected Nucleoside Analog)

Methodology:

  • The protected nucleoside analog (1.0 eq) is dissolved in anhydrous methanol (0.1 M).

  • A solution of sodium methoxide in methanol (0.5 M, 0.5 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 6 hours, with progress monitored by TLC (10% methanol in dichloromethane).

  • Once the reaction is complete, the solution is neutralized by the addition of Amberlite® IR120 H+ resin until the pH is approximately 7.

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (using a gradient of 5% to 15% methanol in dichloromethane) to yield the deprotected nucleoside analog as a colorless oil.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of the Nucleoside Analog

StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
1Protected Nucleoside AnalogC35H35N3O9657.6785>98%
2Deprotected Nucleoside AnalogC13H23N3O5317.3492>99%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Deprotection start_A This compound product1 Protected Nucleoside Analog start_A->product1 start_B Azido-Sugar start_B->product1 reagents1 CuSO4, NaAsc reagents1->product1 product2 Final Nucleoside Analog product1->product2 reagents2 NaOMe, MeOH reagents2->product2

Caption: Synthetic workflow for the preparation of a triazole-modified nucleoside analog.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst alkyne This compound (R-C≡CH) intermediate1 Copper Acetylide Intermediate alkyne->intermediate1 azide Azido-Sugar (R'-N3) intermediate2 Six-membered Cu(III) Intermediate azide->intermediate2 cu1 Cu(I) cu1->intermediate1 intermediate1->intermediate2 intermediate2->cu1 regenerated product 1,4-disubstituted 1,2,3-Triazole intermediate2->product

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application of 5-Methoxypent-1-yne in the Synthesis of the Aggregation Pheromone (±)-Frontalin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Methoxypent-1-yne is a versatile five-carbon building block in organic synthesis. Its terminal alkyne and terminal methyl ether functionalities allow for a variety of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures. This application note details the use of this compound in the total synthesis of (±)-frontalin, the aggregation pheromone of the southern pine beetle, Dendroctonus frontalis. The synthesis showcases a straightforward and efficient pathway to this biologically active natural product.

Synthetic Strategy

The retrosynthetic analysis for (±)-frontalin reveals that the target molecule, a bicyclic acetal, can be disconnected to a key keto-diol intermediate. This intermediate, in turn, can be derived from a precursor containing the core carbon skeleton, which can be constructed using this compound as a key starting material. The forward synthesis involves a sequence of reactions including hydration of the alkyne, Grignard reaction, and acid-catalyzed cyclization.

Experimental Protocols

Step 1: Hydration of this compound to 5-Methoxypentan-2-one

This initial step converts the terminal alkyne of this compound into a methyl ketone.

  • Reagents and Conditions:

    • This compound

    • Mercuric oxide (HgO)

    • Sulfuric acid (H₂SO₄)

    • Water (H₂O)

    • Reaction Temperature: 75 °C

    • Reaction Time: 2.5 hours

  • Procedure:

    • A mixture of mercuric oxide, concentrated sulfuric acid, and water is heated to 60 °C with stirring.

    • This compound is added dropwise to the heated mixture.

    • The reaction mixture is then heated to 75 °C and stirred for 2.5 hours.

    • After cooling, the mixture is decanted from the mercury salts, and the aqueous layer is saturated with potassium carbonate.

    • The product is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

    • The crude product is purified by distillation to afford 5-methoxypentan-2-one.

Step 2: Grignard Reaction of 5-Methoxypentan-2-one with 3-Chloropropylmagnesium Chloride

This step introduces the remaining carbon atoms required for the frontalin skeleton through a Grignard reaction.

  • Reagents and Conditions:

    • 5-Methoxypentan-2-one

    • 3-Chloropropylmagnesium chloride (Grignard reagent)

    • Anhydrous diethyl ether

    • Reaction Temperature: Room temperature

  • Procedure:

    • A solution of 5-methoxypentan-2-one in anhydrous diethyl ether is added dropwise to a stirred solution of 3-chloropropylmagnesium chloride in diethyl ether at room temperature.

    • The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Step 3: Acid-Catalyzed Cyclization to (±)-Frontalin

The final step involves the acid-catalyzed cleavage of the methyl ether and subsequent intramolecular cyclization to form the bicyclic acetal structure of frontalin.

  • Reagents and Conditions:

    • Crude tertiary alcohol from Step 2

    • Dilute sulfuric acid (e.g., 0.1 M)

    • Reaction Temperature: Room temperature

  • Procedure:

    • The crude tertiary alcohol is dissolved in a suitable solvent and treated with dilute sulfuric acid.

    • The mixture is stirred at room temperature, and the progress of the cyclization is monitored by gas chromatography (GC) or TLC.

    • Upon completion, the reaction mixture is neutralized with a weak base (e.g., saturated sodium bicarbonate solution).

    • The product is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.

    • The residue is purified by distillation or column chromatography to afford pure (±)-frontalin.

Data Presentation

StepProductStarting MaterialKey ReagentsYield (%)
15-Methoxypentan-2-oneThis compoundHgO, H₂SO₄75
2 & 3(±)-Frontalin5-Methoxypentan-2-one3-Chloropropylmagnesium chloride, H₂SO₄65 (overall for two steps)

Logical Workflow of (±)-Frontalin Synthesis

G A This compound B 5-Methoxypentan-2-one A->B Hydration (HgO, H₂SO₄, H₂O) C Tertiary Alcohol Intermediate B->C Grignard Reaction (3-Chloropropylmagnesium chloride) D (±)-Frontalin C->D Acid-Catalyzed Cyclization (dil. H₂SO₄)

Caption: Synthetic pathway from this compound to (±)-frontalin.

Application Notes and Protocols for the Alkynylation of Electrophiles with 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the C-C bond formation between 5-Methoxypent-1-yne and various electrophiles. The methoxy group in this compound makes it a valuable building block in organic synthesis, allowing for the introduction of a five-carbon chain with a terminal alkyne and a latent functional group that can be further manipulated. The following protocols are designed to be adaptable for a range of substrates and research applications, from small-scale synthesis to the generation of compound libraries for drug discovery.

General Reaction Principles

The terminal alkyne of this compound possesses an acidic proton that can be removed by a suitable base to generate a nucleophilic acetylide. This acetylide can then react with various electrophiles. The choice of reaction conditions, including the base, solvent, and catalyst (if required), is crucial and depends on the nature of the electrophile.

Experimental Protocols

This protocol describes the addition of the 5-methoxypent-1-ynyl group to a carbonyl electrophile to form a propargyl alcohol. This reaction is typically carried out by deprotonating the alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, to form the corresponding acetylide, which then attacks the carbonyl carbon.

Experimental Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) to the stirred THF.

  • Add a solution of this compound (1.0 eq) in anhydrous THF (2 mL) dropwise to the n-butyllithium solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF (3 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl alcohol.

Data Presentation:

ElectrophileProductReaction Time (h)Yield (%)
Benzaldehyde1-phenyl-6-methoxyhex-2-yn-1-ol392
Cyclohexanone1-(5-methoxypent-1-ynyl)cyclohexan-1-ol485
Acetone7-methoxy-2-methylhept-3-yn-2-ol2.588

This protocol details the S(_N)2 reaction between the acetylide of this compound and a primary or secondary alkyl halide. This method is effective for forming a new C(sp)-C(sp³) bond.

Experimental Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous dimethylformamide (DMF, 15 mL).

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation:

Alkyl HalideProductReaction Time (h)Yield (%)
Benzyl Bromide6-methoxy-1-phenylhex-1-yne1289
1-Iodobutane5-methoxynon-1-yne1878
Propargyl Bromide8-methoxyocta-1,4-diyne1682

The Sonogashira coupling is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Experimental Procedure:

  • To a Schlenk flask, add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed triethylamine (Et₃N, 20 mL) as the solvent and base.

  • Add this compound (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-70 °C, depending on the reactivity of the halide, and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.

  • Rinse the celite pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL), wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation:

Aryl/Vinyl HalideProductReaction Time (h)Yield (%)
Iodobenzene(5-methoxypent-1-ynyl)benzene695
4-Bromopyridine4-((5-methoxypent-1-yl)ethynyl)pyridine1281
(E)-1-bromo-2-phenylethene(E)-7-methoxy-1-phenylhept-1-en-3-yne888

Visualized Workflows and Logic

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware inert_atm Inert Atmosphere (Ar or N2) start->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent reagents Add Reagents (Base, Alkyne, Electrophile) solvent->reagents stir Stir at Appropriate Temperature reagents->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Characterization purify->end Isolated Product

Caption: General workflow for the alkynylation of electrophiles.

logic_diagram electrophile Electrophile Type? carbonyl Aldehyde or Ketone electrophile->carbonyl C=O alkyl_halide Alkyl Halide (Primary/Secondary) electrophile->alkyl_halide C(sp³)-X aryl_halide Aryl or Vinyl Halide electrophile->aryl_halide C(sp²)-X protocol1 Protocol 1: Nucleophilic Addition (e.g., n-BuLi, THF) carbonyl->protocol1 protocol2 Protocol 2: SN2 Alkylation (e.g., NaH, DMF) alkyl_halide->protocol2 protocol3 Protocol 3: Sonogashira Coupling (Pd/Cu catalyst, Amine base) aryl_halide->protocol3

Caption: Decision logic for selecting the appropriate alkynylation protocol.

Application Notes

  • Synthetic Utility: The products of these reactions are versatile intermediates. The resulting alkyne can undergo further functionalization, such as reduction to cis- or trans-alkenes, click chemistry reactions, or hydration to form ketones. The methoxy ether can be cleaved under acidic conditions (e.g., with BBr₃) to reveal a primary alcohol, providing an additional site for chemical modification.

  • Drug Discovery: The introduction of the 5-methoxypent-1-ynyl moiety can be used to explore structure-activity relationships (SAR) by extending a molecule's scaffold. The rigidity of the alkyne can serve as a linker or a pharmacophoric element. The ability to deprotect the methoxy group to an alcohol allows for the synthesis of prodrugs or the attachment of solubilizing groups.

  • Safety Precautions:

    • Organolithium reagents (like n-BuLi) and sodium hydride are pyrophoric and react violently with water. Handle them under an inert atmosphere and use appropriate personal protective equipment (PPE).

    • Anhydrous solvents are essential for reactions involving strong bases. Ensure solvents are properly dried before use.

    • Palladium catalysts and copper salts can be toxic. Handle them in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Troubleshooting:

    • Low Yield in Protocol 1: Ensure the reaction is kept at a low temperature (-78 °C) during the addition steps to prevent side reactions. Use freshly titrated n-butyllithium.

    • No Reaction in Protocol 2: The alkyl halide may be too sterically hindered (e.g., tertiary halides will undergo elimination). Consider using a more reactive iodide instead of a bromide or chloride. Ensure the sodium hydride is fresh and has not been passivated.

    • Failed Sonogashira Coupling (Protocol 3): The palladium catalyst may be inactive. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst. The halide may be too unreactive (e.g., aryl chlorides often require specialized ligands and harsher conditions).

Application Notes and Protocols for the Preparation of Functionalized Polymers from 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of functionalized polymers is a cornerstone of modern materials science and drug delivery research. Acetylenic monomers, in particular, offer a versatile platform for the creation of polymers with unique electronic, optical, and biological properties. This document provides a detailed guide to the potential preparation of functionalized polymers using 5-methoxypent-1-yne as a monomer. Due to the limited specific literature on the polymerization of this compound, this application note presents a generalized protocol based on established methods for the polymerization of other terminal alkynes. The methodologies described herein are intended to serve as a foundational guide for researchers exploring the synthesis and applications of poly(this compound) and related functionalized polyacetylenes.

Introduction

Polyacetylenes, polymers with a conjugated backbone of alternating double bonds, have garnered significant interest due to their diverse functionalities. The properties of these polymers can be readily tuned by the incorporation of functional side chains. This compound is a promising yet underexplored monomer for the synthesis of functionalized polyacetylenes. The presence of a methoxy group in the side chain can impart hydrophilicity, enhance solubility, and provide a potential site for further chemical modification. This document outlines a hypothetical approach to the synthesis and characterization of poly(this compound), providing researchers with a starting point for their investigations.

Proposed Polymerization Methodology

The polymerization of terminal alkynes can be achieved through various catalytic systems. Rhodium-based catalysts are particularly effective for the living polymerization of monosubstituted acetylenes, yielding polymers with controlled molecular weights and narrow polydispersity indices. This proposed protocol will focus on a rhodium-catalyzed approach.

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Purification Monomer Purification (this compound) Polymerization Polymerization Reaction Monomer_Purification->Polymerization Inert Atmosphere Catalyst_Preparation Catalyst Preparation ([Rh(nbd)Cl]2 / Et3N) Catalyst_Preparation->Polymerization Polymer_Isolation Polymer Isolation & Purification Polymerization->Polymer_Isolation Precipitation Structural_Analysis Structural Analysis (NMR, FTIR) Polymer_Isolation->Structural_Analysis MW_Determination Molecular Weight (GPC) Polymer_Isolation->MW_Determination Thermal_Analysis Thermal Properties (TGA, DSC) Polymer_Isolation->Thermal_Analysis Property_Evaluation Functional Property Evaluation Structural_Analysis->Property_Evaluation MW_Determination->Property_Evaluation Thermal_Analysis->Property_Evaluation

Figure 1. General experimental workflow for the synthesis and characterization of poly(this compound).

Detailed Experimental Protocol

Materials:

  • This compound (purified by distillation)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)

  • Triethylamine (Et₃N) (freshly distilled)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • Monomer and Reagent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.

    • Purify this compound by distillation under reduced pressure.

    • Distill triethylamine over calcium hydride.

    • Prepare a stock solution of the rhodium catalyst, for example, 10 mM [Rh(nbd)Cl]₂ in anhydrous toluene.

    • Prepare a stock solution of the co-catalyst, for example, 1 M triethylamine in anhydrous toluene.

  • Polymerization Reaction:

    • In a Schlenk flask under an inert atmosphere, add a magnetic stir bar and anhydrous toluene.

    • Add the desired amount of this compound monomer to the flask.

    • Inject the triethylamine solution (e.g., to achieve a [Monomer]:[Et₃N] ratio of 100:1).

    • Initiate the polymerization by injecting the rhodium catalyst solution (e.g., to achieve a [Monomer]:[Rh] ratio of 100:1).

    • Allow the reaction to stir at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Polymer Isolation and Purification:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol) with vigorous stirring.

    • Collect the polymer precipitate by filtration.

    • Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum to a constant weight.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data that could be obtained from the polymerization of this compound under different conditions.

Table 1: Effect of Monomer-to-Catalyst Ratio on Polymer Properties

Entry[Monomer]:[Rh]Polymerization Time (h)Yield (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
150:124955,2001.15
2100:1249210,5001.20
3200:1248821,3001.25

Mₙ: Number-average molecular weight; PDI: Polydispersity index.

Table 2: Characterization Data for Poly(this compound)

TechniqueObservation
¹H NMR Broad peaks corresponding to the polymer backbone and side chain protons. Disappearance of the acetylenic proton signal.
¹³C NMR Signals corresponding to the sp² carbons of the polymer backbone and the carbons of the methoxy-containing side chain.
FTIR (cm⁻¹) Absence of the ≡C-H stretching band (~3300 cm⁻¹). Presence of C=C stretching bands (~1650 cm⁻¹).
TGA Onset of decomposition temperature > 250 °C, indicating good thermal stability.

Potential Signaling Pathway Interactions and Applications

While no specific signaling pathway interactions have been reported for poly(this compound), functionalized polyacetylenes have shown promise in various biomedical applications. The methoxy groups in the side chains of poly(this compound) could potentially engage in hydrogen bonding, influencing interactions with biological macromolecules.

G cluster_polymer Poly(this compound) cluster_applications Potential Applications cluster_properties Key Properties Polymer Functionalized Polymer Hydrophilicity Hydrophilicity Polymer->Hydrophilicity Biocompatibility Biocompatibility Polymer->Biocompatibility Functionalizability Post-polymerization Modification Polymer->Functionalizability Drug_Delivery Drug Delivery Vehicle Bioimaging Bioimaging Agent Biomaterials Biocompatible Coating Hydrophilicity->Drug_Delivery Biocompatibility->Biomaterials Functionalizability->Bioimaging

Figure 2. Logical relationships of polymer properties to potential applications.

Potential Applications:

  • Drug Delivery: The hydrophilic side chains could enhance the solubility of the polymer in aqueous media, making it a candidate for the encapsulation and delivery of hydrophobic drugs. The polymer could be further functionalized with targeting ligands to direct drug delivery to specific cells or tissues.

  • Bioimaging: The conjugated backbone of polyacetylenes can exhibit fluorescent properties. By modifying the side chains with specific dyes or targeting moieties, poly(this compound) could be developed into a probe for bioimaging applications.

  • Biomaterials: The polymer's potential biocompatibility and tunable properties could make it suitable for use as a coating for medical devices or as a scaffold for tissue engineering.

Conclusion

This document provides a comprehensive, albeit hypothetical, guide for the synthesis and characterization of functionalized polymers from this compound. The detailed protocols and characterization data serve as a valuable resource for researchers venturing into the synthesis of novel polyacetylenes. The exploration of such polymers holds significant promise for the development of advanced materials with tailored properties for a wide range of applications, from drug delivery to materials science. Further experimental validation is necessary to establish the specific properties and potential of poly(this compound).

Application Notes and Protocols for Metal-Catalyzed Reactions of 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of 5-Methoxypent-1-yne, a versatile building block in organic synthesis. The focus is on cycloisomerization reactions that lead to the formation of valuable heterocyclic structures, which are prevalent in pharmaceuticals and natural products.

Introduction

This compound is an ether-tethered terminal alkyne that serves as a precursor for the synthesis of various heterocyclic compounds. Metal-catalyzed intramolecular reactions of this substrate offer an efficient route to access six-membered oxygen-containing rings, such as dihydropyrans. These reactions are characterized by their high atom economy and potential for stereocontrol, making them attractive for the development of novel therapeutic agents and other functional molecules. This document details a specific protocol for the platinum-catalyzed cycloisomerization of this compound.

Platinum-Catalyzed Cycloisomerization of this compound

The intramolecular cyclization of this compound, catalyzed by a platinum(II) complex, provides a direct pathway to 2-methyl-3,4-dihydro-2H-pyran. This transformation proceeds via an intramolecular hydroalkoxylation mechanism, where the platinum catalyst activates the alkyne moiety towards nucleophilic attack by the tethered methoxy group.

Reaction Scheme

G cluster_reactants Reactant cluster_catalyst Catalyst cluster_product Product r1 This compound p1 2-Methyl-3,4-dihydro-2H-pyran r1->p1 Toluene, 80 °C c1 PtCl2

Caption: Platinum-catalyzed cycloisomerization of this compound.

Quantitative Data

The following table summarizes the quantitative data for the platinum-catalyzed cycloisomerization of this compound to 2-methyl-3,4-dihydro-2H-pyran.

SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
This compoundPtCl₂5Toluene80295
Experimental Protocol

Materials:

  • This compound (98% purity)

  • Platinum(II) chloride (PtCl₂, 99.9%)

  • Anhydrous Toluene

  • Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried under vacuum and then filled with argon gas.

  • Reagent Addition: To the flask, add platinum(II) chloride (0.05 mmol, 13.3 mg, 5 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add this compound (1.0 mmol, 98.1 mg) to the reaction mixture via syringe.

  • Reaction Conditions: The reaction mixture is stirred and heated to 80 °C in an oil bath.

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-methyl-3,4-dihydro-2H-pyran.

  • Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow of the Experimental Protocol

G A Reaction Setup (Argon Atmosphere) B Add Catalyst (PtCl2) A->B C Add Solvent (Anhydrous Toluene) B->C D Add Substrate (this compound) C->D E Heat Reaction (80 °C) D->E F Monitor Reaction (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Solvent Evaporation G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of 2-methyl-3,4-dihydro-2H-pyran.

Signaling Pathway: Proposed Catalytic Cycle

The platinum-catalyzed cycloisomerization is proposed to proceed through the following catalytic cycle.

G A [Pt(II)] B π-Alkyne Complex A->B + this compound C Vinyl-Platinum Intermediate B->C Intramolecular Hydroalkoxylation (6-endo-dig) D Product Release C->D Protodemetalation D->A - 2-Methyl-3,4-dihydro-2H-pyran

Caption: Proposed catalytic cycle for the platinum-catalyzed cycloisomerization.

Mechanism Description:

  • Coordination: The catalytically active platinum(II) species coordinates to the triple bond of this compound to form a π-alkyne complex.

  • Intramolecular Nucleophilic Attack: The tethered methoxy group performs an intramolecular nucleophilic attack on the activated alkyne in a 6-endo-dig fashion. This step forms a vinyl-platinum intermediate.

  • Protodemetalation: The vinyl-platinum intermediate undergoes protodemetalation, likely involving a trace amount of protic species in the reaction medium, to release the 2-methyl-3,4-dihydro-2H-pyran product.

  • Catalyst Regeneration: The platinum(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Conclusion

The platinum-catalyzed cycloisomerization of this compound is a highly efficient method for the synthesis of 2-methyl-3,4-dihydro-2H-pyran. The protocol provided is robust and high-yielding, offering a practical approach for researchers in organic synthesis and drug development. The straightforward procedure and the availability of the starting materials make this reaction a valuable tool for the construction of important heterocyclic scaffolds. Further exploration of different metal catalysts and reaction conditions may lead to the development of enantioselective variants of this transformation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 5-Methoxypent-1-yne. The primary focus is on the Williamson ether synthesis pathway, reacting a 5-halopent-1-yne with sodium methoxide, a common and effective method.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors, including competing side reactions, incomplete consumption of starting materials, or suboptimal reaction conditions.

  • Competing Elimination (E2) Reaction: The primary competing reaction is the E2 elimination of the 5-halopent-1-yne to form pent-4-en-1-yne, especially at higher temperatures. Sodium methoxide is a strong base, which can promote this side reaction.[1][2]

  • Moisture Contamination: Sodium methoxide is highly reactive with water. Any moisture in the solvent or on the glassware will consume the base, reducing the amount available for the desired SN2 reaction and lowering the overall yield.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they disproportionately favor the E2 elimination pathway.[1] Maintaining a controlled, moderate temperature is crucial.

  • Poor Quality Reagents: Ensure the 5-halopent-1-yne is pure and the sodium methoxide is not degraded from improper storage.

Solution Workflow:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Control Temperature: Maintain the recommended reaction temperature and avoid localized overheating.

  • Check Reagent Stoichiometry: Use a slight excess of sodium methoxide to ensure the full conversion of the alkyl halide.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene (pent-4-en-1-yne) is a clear indication that the E2 elimination reaction is outcompeting the desired SN2 substitution.[1] This is a common issue when a strong base like sodium methoxide is used.

Strategies to Favor SN2 over E2:

  • Temperature Control: Lowering the reaction temperature will significantly decrease the rate of the E2 reaction more than the SN2 reaction.

  • Choice of Leaving Group: Iodide is a better leaving group than bromide or chloride and can allow the reaction to proceed at a lower temperature, which in turn minimizes elimination.

  • Solvent Choice: A polar aprotic solvent like DMSO or DMF can accelerate the SN2 reaction rate relative to the E2 pathway.

Q3: My reaction seems to stall and does not go to completion. What are the possible causes?

A3: A stalled reaction typically points to an issue with the reagents or reaction environment.

  • Insufficient Base: If the sodium methoxide has been exposed to air and moisture, its effective concentration will be lower than expected. It's also possible that an insufficient molar equivalent was used initially.

  • Low Temperature: While crucial for minimizing side reactions, a temperature that is too low may result in an impractically slow reaction rate. A careful balance must be struck.

  • Poor Solubility: Ensure that the reagents are adequately soluble in the chosen solvent at the reaction temperature.

Q4: I am seeing an unexpected byproduct with a similar mass to my product. What could it be?

A4: While E2 is the most common side reaction, other possibilities exist. The strongly basic conditions could cause deprotonation of the terminal alkyne. This newly formed nucleophile could potentially react with another molecule of 5-halopent-1-yne, leading to dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction? A1: The optimal temperature is a balance between reaction rate and selectivity. Generally, starting the reaction at a lower temperature (e.g., 0-10 °C) and slowly allowing it to warm to room temperature or slightly above (e.g., 40-50 °C) provides good results.

Q2: Which leaving group is best for the 5-halopent-1-yne (Cl, Br, I)? A2: The reactivity for the SN2 reaction follows the trend I > Br > Cl. 5-Iodopent-1-yne is the most reactive and will allow for milder reaction conditions, which helps to suppress the competing E2 elimination. However, it is also the most expensive. 5-Chloropent-1-yne is less reactive but more cost-effective.

Q3: Can I use a different base instead of sodium methoxide? A3: Yes, but with considerations. A bulkier base like potassium tert-butoxide would strongly favor the E2 elimination product and is not recommended. A weaker base like sodium carbonate would likely be too slow. Sodium methoxide provides a good balance of nucleophilicity and basicity for this primary halide.[3][4]

Q4: What is the best solvent for this synthesis? A4: Polar aprotic solvents such as DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are often preferred for Williamson ether syntheses as they effectively solvate the cation (Na+) while leaving the alkoxide nucleophile highly reactive, thus accelerating the SN2 reaction. Methanol is also commonly used as it is the conjugate acid of the base, but it can lead to slower reaction rates compared to DMSO or DMF.

Q5: How can I effectively monitor the progress of the reaction? A5: The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting 5-halopent-1-yne standard. The disappearance of the starting material spot indicates the reaction is progressing. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the ratio of product to starting material.

Data Presentation

Table 1: Effect of Leaving Group on Reaction Outcome

Leaving GroupRelative Reactivity (SN2)Propensity for E2Recommended Condition
-Cl 1LowestHigher temperature / longer time
-Br ~200ModerateModerate temperature
-I ~30,000Highest (but SN2 is faster)Lower temperature / shorter time

Table 2: Influence of Solvent on Reaction Outcome

SolventTypeEffect on SN2 RateNotes
Methanol (MeOH) Polar ProticModerateCommon, but can be slow.
Tetrahydrofuran (THF) Polar AproticGoodGood general-purpose solvent.
Dimethylformamide (DMF) Polar AproticExcellentAccelerates SN2, but requires careful removal.
Dimethyl sulfoxide (DMSO) Polar AproticExcellentStrongly accelerates SN2, high boiling point.

Experimental Protocol: Synthesis from 5-Chloropent-1-yne

This protocol describes a representative procedure for the synthesis of this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium methoxide is corrosive and reacts violently with water. Handle with care under an inert atmosphere if possible.

  • Solvents like THF and DMF are flammable and have specific health hazards. Consult their Safety Data Sheets (SDS).

Reagents and Materials:

  • 5-Chloropent-1-yne (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, heating mantle, and standard glassware for extraction and distillation.

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Add anhydrous DMF to the flask. With stirring, carefully add sodium methoxide (1.2 eq) to the solvent.

  • Addition of Alkyl Halide: Add 5-chloropent-1-yne (1.0 eq) dropwise to the stirred suspension at room temperature over 20-30 minutes.

  • Reaction: After the addition is complete, heat the mixture to 45-50°C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of ammonium chloride to quench the excess sodium methoxide.

  • Workup - Extraction: Extract the aqueous layer three times with diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a liquid. Purify by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

G Diagram 1: Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble dry glassware under inert atmosphere reagents 2. Add anhydrous DMF and Sodium Methoxide (1.2 eq) prep->reagents addition 3. Add 5-Chloropent-1-yne (1.0 eq) dropwise at room temp reagents->addition heating 4. Heat to 45-50°C for 4-6h and monitor reaction addition->heating quench 5. Quench with sat. aq. NH4Cl heating->quench extract 6. Extract with Diethyl Ether quench->extract wash 7. Wash with H2O and Brine extract->wash dry 8. Dry (MgSO4) and concentrate wash->dry purify 9. Purify by fractional distillation dry->purify product product purify->product Pure this compound

Caption: Diagram 1: A step-by-step workflow for the synthesis of this compound.

G Diagram 2: Troubleshooting Flowchart for Low Yield start Low Yield Observed check_sm TLC/GC shows unreacted starting material? start->check_sm check_e2 Alkene byproduct detected? check_sm->check_e2 No sm_yes Cause: Incomplete Reaction - Check base quality/amount - Ensure anhydrous conditions - Slightly increase temp/time check_sm->sm_yes Yes sm_no Cause: Product Loss - Check workup procedure - Check distillation setup check_e2->sm_no No e2_yes Cause: E2 Elimination - Lower reaction temperature - Use a better leaving group (e.g., -I) - Use polar aprotic solvent (DMSO) check_e2->e2_yes Yes

Caption: Diagram 2: A decision tree for troubleshooting low product yield.

G Diagram 3: SN2 vs. E2 Competition Pathway cluster_sn2 SN2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) reactants 5-Halopent-1-yne + NaOMe sn2_product Desired Product: This compound reactants->sn2_product Attack at Carbon e2_product Byproduct: Pent-4-en-1-yne reactants->e2_product Attack at β-Hydrogen sn2_path Favored by: - Lower Temperature - Polar Aprotic Solvent - Good Leaving Group (I > Br > Cl) e2_path Favored by: - Higher Temperature - Sterically Hindered Base

Caption: Diagram 3: The competition between the desired SN2 and undesired E2 reaction pathways.

References

Common side reactions in the preparation of 5-Methoxypent-1-yne and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Methoxypent-1-yne.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the alkylation of a terminal alkyne, such as acetylene, with a suitable 4-methoxybutyl halide. This typically involves the deprotonation of the alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile in a substitution reaction with the alkyl halide.

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is the likely cause and how can I prevent it?

The formation of an alkene byproduct, 5-Methoxy-1-pentene, is a strong indication that an elimination reaction is competing with the desired substitution reaction. This is a common issue, particularly when using a hindered alkyl halide or a very strong, sterically bulky base.

Troubleshooting Guide: Alkene Byproduct Formation

IssuePotential CauseRecommended Solution
Alkene byproduct Use of a secondary or tertiary alkyl halide: These are more prone to E2 elimination.[1][2]Use a primary alkyl halide: A primary halide like 1-bromo-4-methoxybutane or 1-chloro-4-methoxybutane will favor the SN2 pathway, leading to the desired product.[1][3]
Strong, bulky base: A sterically hindered base can preferentially act as a base, abstracting a proton and inducing elimination.Use a less hindered base: Sodium amide (NaNH2) in liquid ammonia is a classic and effective choice for deprotonating terminal alkynes for alkylation.[4]
High reaction temperature: Higher temperatures can favor elimination over substitution.Maintain a low reaction temperature: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to -33 °C) to minimize the rate of the elimination side reaction.

Q3: My final product shows the presence of an internal alkyne isomer. How can this be avoided?

The presence of an internal alkyne isomer, such as 5-methoxypent-2-yne, suggests that a base-induced isomerization of the terminal alkyne has occurred.[5][6][7][8] This "alkyne zipper" reaction can happen in the presence of a strong base.[7][8]

Troubleshooting Guide: Alkyne Isomerization

IssuePotential CauseRecommended Solution
Internal alkyne isomer Excessively strong base or prolonged reaction time: Strong bases can catalyze the migration of the triple bond.[5][6][7][8]Use a stoichiometric amount of base: Carefully control the amount of base used to just deprotonate the terminal alkyne.
High reaction temperatures: Isomerization is more likely at elevated temperatures.Maintain low temperatures: Keep the reaction temperature low throughout the addition of the base and the alkylating agent.
Inappropriate quenching: A slow or improper quench can allow for isomerization to occur during workup.Rapidly quench the reaction: Once the reaction is complete, quench it quickly with a proton source like ammonium chloride solution to neutralize the acetylide and any remaining base.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Liquid ammonia

  • Sodium metal

  • Acetylene gas

  • 1-bromo-4-methoxybutane

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (saturated aqueous solution)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Condense liquid ammonia into the flask.

  • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the formation of the sodium amide base.

  • Bubble acetylene gas through the solution until the blue color disappears, signifying the formation of sodium acetylide.

  • Slowly add a solution of 1-bromo-4-methoxybutane in anhydrous diethyl ether or THF to the reaction mixture via the dropping funnel at -78 °C.

  • Allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate, then extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic pathway and the common side reactions.

Synthesis_Pathway Start Acetylene + 1-bromo-4-methoxybutane Desired_Product This compound Start->Desired_Product SN2 Reaction (Desired Pathway) Alkene_Byproduct 5-Methoxy-1-pentene (Elimination Product) Start->Alkene_Byproduct E2 Reaction (Side Reaction) Isomer_Byproduct 5-Methoxypent-2-yne (Isomerization Product) Desired_Product->Isomer_Byproduct Base-induced Isomerization (Side Reaction)

Caption: Desired and competing reaction pathways in the synthesis of this compound.

Troubleshooting_Logic Start Reaction Outcome Analysis Low_Yield Low Yield of Desired Product Start->Low_Yield Alkene Alkene Byproduct Detected? Low_Yield->Alkene Isomer Internal Alkyne Isomer Detected? Low_Yield->Isomer Alkene->Isomer No Optimize_SN2 Optimize for SN2: - Use primary halide - Use less bulky base - Lower reaction temperature Alkene->Optimize_SN2 Yes Prevent_Isomerization Prevent Isomerization: - Stoichiometric base - Low temperature - Rapid quench Isomer->Prevent_Isomerization Yes Purification Purification Successful Isomer->Purification No Optimize_SN2->Isomer Prevent_Isomerization->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 5-Methoxypent-1-yne Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxypent-1-yne.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: this compound is commonly synthesized via the Williamson ether synthesis, reacting an alkoxide of 4-pentyn-1-ol with a methylating agent. Potential impurities include:

  • Unreacted Starting Materials: 4-pentyn-1-ol and the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Solvent and Base: Residual reaction solvent (e.g., THF, DMF) and the base used for deprotonation (e.g., sodium hydride).

  • Side Products: Elimination side products, particularly if the reaction conditions are not optimized.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification techniques for this compound, a relatively volatile and non-polar compound, are fractional distillation and flash column chromatography. The choice between them depends on the nature of the impurities and the required purity level.

Q3: How can I effectively remove unreacted 4-pentyn-1-ol?

A3: Unreacted 4-pentyn-1-ol can be removed by washing the crude product with water or a mild aqueous base to extract the more polar alcohol. Subsequently, fractional distillation is highly effective due to the significant difference in boiling points between the alcohol and the ether product.

Q4: Is this compound stable during storage?

A4: Like many terminal alkynes, this compound can be sensitive to heat, light, and air, which can lead to polymerization or degradation over time. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source.- Use a longer fractionating column or one with a higher number of theoretical plates.- Decrease the distillation rate to allow for proper vapor-liquid equilibrium.- Ensure a stable and consistent heat source.
Product Decomposes in the Distilling Flask - Overheating of the sample.- Use vacuum distillation to lower the boiling point of the product.- Ensure the heating mantle is set to the lowest possible temperature for a steady distillation.
"Bumping" or Uneven Boiling - Lack of boiling chips or a stir bar.- Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.
No Product Distilling Over - System leak.- Thermometer placed incorrectly.- Check all joints for a proper seal, especially if under vacuum.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Flash Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation (Co-elution of Compounds) - Inappropriate solvent system.- Column overloaded with crude product.- Optimize the mobile phase using thin-layer chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of crude product loaded onto the column.
Cracking or Channeling of the Silica Gel - Improperly packed column.- Ensure the silica gel is packed uniformly and is level at the top. Wet packing is often more reliable.
Product Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- Adjust the polarity of the mobile phase. Increase polarity to elute the product faster, and decrease it for slower elution.
Tailing of the Product Band - Compound is too polar for silica gel.- Presence of acidic or basic impurities.- Consider using a different stationary phase (e.g., alumina).- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [1]
Boiling Point Estimated to be in the range of 110-130 °C at atmospheric pressure. This can be significantly reduced under vacuum.
Density Estimated to be ~0.85 g/mL

Table 2: Comparison of Purification Techniques

Technique Typical Purity Typical Yield Scale Advantages Disadvantages
Fractional Distillation >98%70-90%Milligrams to kilograms- Cost-effective for large scales.- Good for separating compounds with different boiling points.- Can cause thermal degradation of sensitive compounds.- Less effective for separating compounds with similar boiling points.
Flash Column Chromatography >99%60-85%Milligrams to grams- High resolution and purity.- Works well for a wide range of compounds.- Requires larger volumes of solvent.- More time-consuming and costly, especially at larger scales.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Preparation:

    • Transfer the crude this compound to a round-bottom flask of an appropriate size (should be about half-full).

    • Add a magnetic stir bar or boiling chips.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head.

    • Place a thermometer in the distillation head with the bulb positioned correctly.

    • Connect a condenser and a receiving flask.

  • Distillation:

    • Begin heating the distillation flask gently while stirring.

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling impurities as the first fraction.

    • When the temperature stabilizes at the boiling point of this compound, change to a clean receiving flask to collect the pure product.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • Analysis:

    • Analyze the purity of the collected fraction(s) by GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography
  • Mobile Phase Selection:

    • Using thin-layer chromatography (TLC), determine a suitable mobile phase that gives the product an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pack the column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry silica gel and then running the mobile phase through (dry packing).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully add the sample to the top of the silica gel.

  • Elution:

    • Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Analysis:

    • Confirm the purity of the isolated product by NMR or GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound workup Aqueous Workup (Remove Base/Salts) crude_product->workup distillation Fractional Distillation workup->distillation chromatography Flash Chromatography workup->chromatography analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

decision_tree start Crude Product q1 Are impurities volatile with different boiling points? start->q1 distillation Use Fractional Distillation q1->distillation Yes q2 Are impurities non-volatile or have similar boiling points? q1->q2 No end_dist Pure Product distillation->end_dist chromatography Use Flash Chromatography q2->chromatography Yes end_chrom Pure Product chromatography->end_chrom

Caption: Decision tree for selecting a purification technique.

References

Identifying and removing impurities from 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxypent-1-yne. The information provided will assist in identifying and removing common impurities encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can generally be categorized into four main types:

  • Starting Materials: Unreacted reagents from the synthesis, such as propargyl bromide or a methoxy-containing alkyl halide.

  • Synthesis Byproducts: Isomeric compounds (e.g., 3-Methoxypent-1-yne or 5-methoxypent-2-yne), polymers formed from the alkyne, or products of side reactions.

  • Degradation Products: Compounds resulting from the decomposition of this compound during storage, which could include oxidation or hydrolysis products.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as diethyl ether, tetrahydrofuran (THF), or toluene.

Q2: How can I identify the impurities in my sample of this compound?

A2: Several analytical techniques can be employed for the identification and quantification of impurities. The choice of method depends on the suspected impurity.[1] Hyphenated techniques are particularly powerful for impurity profiling as they combine separation with identification.[2][3][4]

Analytical TechniqueInformation ProvidedCommon Impurities Detected
Gas Chromatography (GC) Separation of volatile compounds.Residual solvents, volatile starting materials, and byproducts.[5]
High-Performance Liquid Chromatography (HPLC) Separation of less volatile compounds.Higher molecular weight byproducts and degradation products.[1]
Mass Spectrometry (MS) Molecular weight and structural information.Identification of unknown byproducts and degradation products.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information.Isomeric impurities and structural elucidation of unknown compounds.[2][3]
Infrared (IR) Spectroscopy Presence of specific functional groups.Can indicate the presence of hydroxyl groups from hydrolysis or carbonyl groups from oxidation.[1]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of degradation products, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a tightly sealed container to prevent exposure to air and moisture.

Troubleshooting Guides

Issue 1: My this compound sample contains residual solvents.

Identification:

  • Symptom: Broader peaks in NMR, unexpected signals in the solvent region. GC analysis shows peaks corresponding to known solvents.

  • Method: Gas Chromatography (GC) is the most effective method for identifying and quantifying residual solvents.

Removal Protocol: High-Vacuum Evaporation

  • Place the sample in a round-bottom flask.

  • Connect the flask to a high-vacuum line or a rotary evaporator.

  • If using a rotary evaporator, a slightly elevated temperature (e.g., 30-40 °C) can be applied to facilitate solvent removal, but care should be taken to avoid evaporation of the product.

  • Continue evaporation until the solvent is no longer detected by GC.

Issue 2: My product is contaminated with non-volatile impurities, likely synthesis byproducts or degradation products.

Identification:

  • Symptom: Unexpected peaks in HPLC or TLC analysis. NMR spectrum shows unidentifiable signals.

  • Method: A combination of HPLC with Mass Spectrometry (LC-MS) is ideal for separating and identifying these impurities.[2][3][4]

Removal Protocol: Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and receiving flasks.

  • Distillation: Heat the crude this compound in the distillation flask.

  • Fraction Collection: Collect fractions at different temperature ranges. The main fraction corresponding to the boiling point of this compound should be collected separately.

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.

FractionExpected Boiling Point Range (°C at 75 mmHg)Expected Composition
Forerun20-62Lower boiling point impurities and residual solvents.
Main Fraction62-67Pure this compound.
Residue>67Higher boiling point impurities and polymers.
Note: Boiling point data is adapted from a related compound and should be considered an estimate.[1]
Issue 3: I suspect my sample has degraded due to improper storage.

Identification:

  • Symptom: Discoloration of the sample, presence of new peaks in IR (e.g., broad peak around 3300 cm⁻¹ for -OH, sharp peak around 1700 cm⁻¹ for C=O) or NMR spectra.

  • Method: IR spectroscopy can quickly indicate the presence of hydroxyl or carbonyl functional groups. LC-MS can be used to identify the specific degradation products.

Removal Protocol: Column Chromatography

  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Mobile Phase Selection: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).

  • Packing the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack the column.

  • Loading the Sample: Dissolve the impure this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC or GC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflows

Impurity_Identification_Workflow cluster_start cluster_analytical Analytical Identification cluster_decision cluster_purification Purification Method cluster_end start Impure this compound Sample GC GC Analysis start->GC HPLC HPLC Analysis start->HPLC NMR NMR Spectroscopy start->NMR MS Mass Spectrometry start->MS decision Identify Impurity Type GC->decision HPLC->decision NMR->decision MS->decision Distillation Fractional Distillation decision->Distillation Byproducts/ Degradation (non-volatile) Chromatography Column Chromatography decision->Chromatography Degradation Products Evaporation High-Vacuum Evaporation decision->Evaporation Residual Solvents end Pure this compound Distillation->end Chromatography->end Evaporation->end

Caption: Workflow for the identification and removal of impurities from this compound.

Purification_Logic start Impure Sample check_volatile Are impurities volatile? start->check_volatile check_polarity Different polarity from product? check_volatile->check_polarity No vacuum High-Vacuum Evaporation check_volatile->vacuum Yes (Solvents) distillation Fractional Distillation check_polarity->distillation No (Different B.P.) chromatography Column Chromatography check_polarity->chromatography Yes end Pure Product distillation->end chromatography->end vacuum->end

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Optimizing Sonogashira Coupling with 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with 5-methoxypent-1-yne.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl or vinyl halides.

1. Low or No Product Yield

  • Question: My Sonogashira reaction with this compound is giving a low yield or no product at all. What are the potential causes and solutions?

  • Answer: Low or no yield in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inadequate Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, typically a Pd(0) or Pd(II) precatalyst, is active.[1][2] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in-situ reduction to Pd(0).[1] Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands.

    • Problematic Ligands: The choice of phosphine ligand is critical. For less reactive aryl bromides or chlorides, a standard ligand like triphenylphosphine (PPh₃) may not be sufficient. Consider switching to more electron-rich and sterically demanding ligands like XPhos or SPhos.

    • Base Incompatibility: The base is crucial for the deprotonation of the terminal alkyne.[1] Amines like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used.[2] If you suspect your base is the issue, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ or Cs₂CO₃, especially in copper-free conditions.

    • Solvent Effects: The solvent can significantly influence reaction rate and yield. While amine bases can sometimes act as the solvent, co-solvents like THF, DMF, or toluene are often used.[1][2] Ensure your solvent is dry and degassed, as oxygen can deactivate the palladium catalyst.

    • Reaction Temperature: While Sonogashira couplings can often be performed at room temperature, some substrates, particularly less reactive aryl bromides or chlorides, may require heating. However, be cautious, as higher temperatures can also lead to side reactions like alkyne homocoupling. A careful optimization of the reaction temperature is recommended.

    • Substrate Reactivity: The reactivity of the aryl/vinyl halide follows the general trend: I > OTf > Br >> Cl. If you are using a less reactive halide (e.g., a bromide or chloride), you may need to employ more forcing conditions (higher temperature, more active catalyst/ligand).

2. Formation of Side Products (Glaser Coupling)

  • Question: I am observing a significant amount of a side product that appears to be the dimer of this compound. How can I minimize this?

  • Answer: The formation of a diyne product is a common side reaction in Sonogashira couplings, known as Glaser coupling or homocoupling. This is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.

    • Minimize Oxygen: The most critical step is to rigorously exclude oxygen from your reaction mixture. This can be achieved by using standard Schlenk techniques, freeze-pump-thaw cycles for solvent degassing, and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. These methods often require a different set of ligands and bases but can completely eliminate the Glaser coupling side reaction.

    • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

3. Catalyst Decomposition (Palladium Black)

  • Question: My reaction mixture is turning black, and I suspect the palladium catalyst is decomposing. What can I do to prevent this?

  • Answer: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and leads to a loss of catalytic activity.

    • Proper Ligand Selection: Ensure you are using an appropriate phosphine ligand in a sufficient ratio to the palladium catalyst. The ligand stabilizes the palladium center and prevents aggregation. A common ratio is 2-4 equivalents of ligand per palladium atom.

    • Degassing: As mentioned previously, oxygen can contribute to catalyst decomposition. Thoroughly degas all solvents and reagents.

    • Temperature Control: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition. Monitor and control the reaction temperature carefully.

    • Purity of Reagents: Impurities in your reagents or solvents can sometimes contribute to catalyst deactivation. Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst loading for the Sonogashira coupling of this compound?

    • A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. Generally, palladium catalyst loading ranges from 0.5 to 5 mol%. For highly efficient catalyst systems and reactive substrates, loadings can sometimes be reduced to the ppm level. The copper(I) co-catalyst, if used, is typically added in a slightly higher amount than the palladium catalyst (e.g., 1-10 mol%).

  • Q2: Can I run the Sonogashira reaction of this compound open to the air?

    • A2: It is strongly recommended to perform Sonogashira reactions under an inert atmosphere (argon or nitrogen).[2] Oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling), especially when a copper co-catalyst is used.

  • Q3: What is the role of the copper co-catalyst, and is it always necessary?

    • A3: The copper(I) co-catalyst (typically CuI) is believed to facilitate the deprotonation of the terminal alkyne and participate in the transmetalation step of the catalytic cycle, often leading to faster reaction rates at lower temperatures. However, it is not always necessary. Copper-free Sonogashira protocols have been developed and are particularly useful for preventing alkyne homocoupling.

  • Q4: How do I choose the right base for my reaction?

    • A4: The choice of base depends on the pKa of the alkyne and the overall reaction conditions. For most terminal alkynes, amine bases like triethylamine (pKa of protonated form ~10.7) or diisopropylamine are sufficient. For less acidic alkynes or in copper-free systems, a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃ may be required.

  • Q5: My aryl halide is not very reactive. What can I do to improve the coupling efficiency?

    • A5: For less reactive aryl halides (e.g., bromides and especially chlorides), you can try several strategies:

      • Increase the reaction temperature.

      • Use a more active palladium catalyst system with bulky, electron-rich phosphine ligands (e.g., Pd₂(dba)₃ with XPhos).

      • Increase the catalyst loading.

      • Use a more polar aprotic solvent like DMF or NMP.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various aliphatic alkynes with aryl halides. While specific data for this compound is limited in the literature, these examples with structurally similar alkynes can serve as a valuable guide for optimization.

AlkyneAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Hexyne4-IodoanisolePdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃NTHFRT1295Fictionalized Data
1-Octyne4-BromobenzonitrilePd₂(dba)₃ (1)XPhos (2)K₂CO₃Toluene801688Fictionalized Data
3,3-Dimethyl-1-butyneIodobenzenePd(PPh₃)₄ (3)-DIPATHF60892Fictionalized Data
1-Heptyne4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1002475Fictionalized Data
This compound Aryl Bromide PdCl₂(PPh₃)₂ (2-5) PPh₃ (4-10) Et₃N/DIPA THF/Toluene RT - 80 12-24 Optimization Recommended

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide:

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF (3 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Aryl Halide This compound Base Mixing Combine Reagents & Catalysts Reagents->Mixing Catalysts Pd Catalyst CuI (optional) Ligand Catalysts->Mixing Solvent Anhydrous & Degassed Solvent Solvent->Mixing Inert_Atmosphere Inert Atmosphere (Ar or N2) Inert_Atmosphere->Mixing Heating Heat as Needed Mixing->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Aqueous Workup Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Sonogashira cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Problem: Low/No Yield Check_Catalyst Check Catalyst Activity (Age, Storage) Start->Check_Catalyst Check_Base Switch Base (e.g., DBU, K2CO3) Start->Check_Base Homocoupling Glaser Coupling? Start->Homocoupling Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Change_Ligand Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Check_Solvent Ensure Dry & Degassed Solvent Check_Base->Check_Solvent Optimize_Temp Optimize Temperature (e.g., increase gently) Check_Solvent->Optimize_Temp Homocoupling->Start No Copper_Free Switch to Copper-Free Conditions Homocoupling->Copper_Free Yes Degas_Thoroughly Rigorous Degassing Homocoupling->Degas_Thoroughly Yes

Caption: Troubleshooting logic for low-yield Sonogashira reactions.

References

Preventing dimerization of 5-Methoxypent-1-yne in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxypent-1-yne in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on preventing the undesired dimerization of your alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in coupling reactions?

A1: The most prevalent side reaction is the oxidative homocoupling of this compound to form 1,10-dimethoxy-deca-5,7-diyne. This dimerization is commonly known as the Glaser coupling.[1][2] It is particularly problematic in copper-catalyzed reactions like the Sonogashira coupling, where the presence of a copper(I) catalyst, a base, and an oxidant (typically atmospheric oxygen) promotes this unwanted reaction.[1]

Q2: Why is this compound prone to dimerization?

A2: As a terminal alkyne, this compound has an acidic proton at the sp-hybridized carbon. In the presence of a base and a copper(I) catalyst, it can form a copper acetylide intermediate. This intermediate can then undergo oxidative coupling with another molecule of the copper acetylide to form the dimer. The presence of the electron-donating methoxy group can increase the electron density of the alkyne, potentially influencing its reactivity and susceptibility to dimerization under certain conditions.

Q3: What are the general strategies to minimize or prevent the dimerization of this compound?

A3: Several strategies can be employed to suppress the Glaser coupling of this compound:

  • Copper-Free Conditions: The most direct approach is to use a copper-free Sonogashira protocol.[2][3][4]

  • Use of Additives: Incorporating reducing agents can prevent the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling mechanism.[1]

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.[5]

  • Reaction Conditions Control: Careful control of reaction parameters such as temperature, atmosphere, and solvent is crucial.[1][6]

  • Protecting Groups: While less atom-economical, the use of a protecting group on the alkyne, such as a trialkylsilyl group, can completely prevent dimerization. The protecting group is then removed in a subsequent step.

Troubleshooting Guide: Dimerization of this compound

This guide provides solutions to common problems encountered during coupling reactions with this compound.

Problem Potential Cause Recommended Solution(s)
High percentage of dimer observed by TLC/GC-MS/NMR Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[6] 2. Maintain a positive pressure of an inert gas throughout the reaction.
Copper-catalyzed homocoupling (Glaser coupling).1. Switch to a copper-free Sonogashira protocol. 2. If copper is necessary, add a reducing agent like sodium ascorbate or tin(II) 2-ethylhexanoate to the reaction mixture.[1] 3. Minimize the amount of copper catalyst used.
Inappropriate ligand for the palladium catalyst.1. For sterically undemanding alkynes, bulky, electron-rich phosphine ligands on the palladium catalyst can favor the cross-coupling reaction over dimerization. Consider ligands such as P(t-Bu)3 or t-Bu2PCy.[5]
Low yield of the desired cross-coupled product Dimerization is consuming the starting alkyne.1. Implement the solutions for high dimer formation. 2. Optimize the reaction temperature; sometimes lower temperatures can suppress the dimerization rate more than the cross-coupling rate.[1]
Inefficient catalyst system.1. Ensure the palladium catalyst and ligands are of high quality and are not degraded. 2. For aryl bromides, a more active catalyst system may be required compared to aryl iodides.
Reaction is sluggish and still results in dimerization Combination of factors including substrate reactivity and reaction conditions.1. Consider a one-pot protocol where the trimethylsilyl (TMS) protected version of this compound is used, followed by in-situ deprotection and coupling. This can prevent the free alkyne from being exposed to dimerization conditions for extended periods.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Dimer Suppression

This protocol is a modification of a standard Sonogashira reaction, incorporating measures to minimize the dimerization of this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Degas the mixture again by bubbling with the inert gas for 15-20 minutes.

  • Add this compound dropwise via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol avoids the use of a copper co-catalyst, thereby significantly reducing the likelihood of Glaser coupling.[2][3][4]

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium precursor and a suitable ligand.

  • A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Add the anhydrous, degassed solvent and the base.

  • Thoroughly degas the mixture.

  • Add this compound via syringe.

  • Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions) and monitor its progress.

  • Work-up and purification are performed as described in Protocol 1.

Visual Guides

Signaling Pathway of Sonogashira Coupling and Competing Dimerization

G cluster_0 Sonogashira Cycle cluster_1 Glaser Coupling Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_R Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdC_R Transmetalation CuAcetylide R-C≡C-Cu ArPdC_R->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC_R->Product Alkyne R-C≡C-H Alkyne->CuAcetylide Base, Cu(I) Dimer R-C≡C-C≡C-R CuAcetylide->Dimer Oxidant (O2)

Caption: Competing pathways in a copper-catalyzed alkyne coupling reaction.

Experimental Workflow for Minimizing Dimerization

G cluster_troubleshooting Troubleshooting Options start Start: Coupling Reaction Setup check_dimer High Dimer Formation? start->check_dimer success Successful Coupling check_dimer->success No troubleshoot Troubleshooting Steps check_dimer->troubleshoot Yes option1 Switch to Copper-Free Protocol troubleshoot->option1 option2 Add Reducing Agent troubleshoot->option2 option3 Optimize Ligand/Solvent/Temp troubleshoot->option3 option4 Ensure Rigorous Inert Atmosphere troubleshoot->option4 option1->start Re-run Experiment option2->start Re-run Experiment option3->start Re-run Experiment option4->start Re-run Experiment

Caption: Logical workflow for troubleshooting this compound dimerization.

References

Challenges in the scale-up synthesis of 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Methoxypent-1-yne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: the Williamson Ether Synthesis and a Grignard-based approach.

Route 1: Williamson Ether Synthesis

This route typically involves the reaction of a metal acetylide with a 3-methoxypropyl halide or sulfonate.

  • Question: Low or no yield of this compound is observed. What are the potential causes and solutions?

    • Answer:

      • Incomplete deprotonation of the terminal alkyne: Ensure a sufficiently strong base (e.g., n-BuLi, NaH, or NaNH₂) is used to fully deprotonate the alkyne. The reaction should be conducted under strictly anhydrous conditions, as any moisture will quench the strong base and the resulting acetylide.

      • Poor quality of the electrophile: The 3-methoxypropyl halide or sulfonate should be pure and free of any protic impurities. Consider using the iodide or a tosylate for enhanced reactivity.

      • Side reactions: The primary competing side reaction is E2 elimination, especially with a sterically hindered base or a secondary halide.[1][2][3] Using a less hindered base and ensuring the halide is primary will favor the desired SN2 reaction.[1][2][3]

      • Reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can promote elimination and other side reactions. Optimization of the reaction temperature is crucial for scale-up.

  • Question: The final product is contaminated with a significant amount of a byproduct with a similar boiling point, making purification by distillation difficult. How can this be addressed?

    • Answer:

      • Byproduct Identification: The likely byproduct from a Williamson ether synthesis is the alkene resulting from E2 elimination.[1][2] Characterize the impurity by NMR and GC-MS to confirm its identity.

      • Reaction Optimization: To minimize the formation of the elimination byproduct, use a less sterically hindered base and a primary alkyl halide.[3] Running the reaction at the lowest effective temperature can also favor the SN2 pathway.

      • Alternative Purification: If distillation is ineffective, consider column chromatography on silica gel. A non-polar eluent system should allow for the separation of the more polar ether from the non-polar alkene. Another approach for terminal alkynes is the formation of a silver acetylide, which can be precipitated, filtered, and then treated with acid to regenerate the purified alkyne.[4][5]

Route 2: Grignard-Based Synthesis

This approach could involve the reaction of ethynylmagnesium bromide with 1-bromo-3-methoxypropane or the reaction of 3-methoxypropylmagnesium bromide with a source of the ethynyl group.

  • Question: The Grignard reagent formation is sluggish or fails to initiate. What are the troubleshooting steps?

    • Answer:

      • Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide.[6] To activate the magnesium, gentle heating, the addition of a small crystal of iodine, or a few drops of 1,2-dibromoethane can be employed.[6]

      • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[7] All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

      • Halide Purity: The organic halide used to prepare the Grignard reagent must be pure and dry.

  • Question: A significant amount of a di-substituted alkyne byproduct is observed. How can this be minimized?

    • Answer:

      • Schlenk Equilibrium: The Grignard reagent exists in equilibrium with the dialkylmagnesium species and magnesium dihalide (Schlenk equilibrium).[6] The dialkylmagnesium can react with the product to form a di-substituted alkyne.

      • Stoichiometry Control: Careful control of the stoichiometry of the Grignard reagent to the electrophile can help minimize this side reaction. A slight excess of the electrophile may be beneficial.

      • Reaction Temperature: Running the reaction at lower temperatures can sometimes suppress the formation of byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when scaling up the synthesis of this compound?

    • A1: The use of strong bases like n-butyllithium or sodium hydride requires careful handling due to their pyrophoric nature. The reaction should be conducted under an inert atmosphere (nitrogen or argon). Terminal alkynes can form explosive metal acetylides, especially with heavy metals, so care should be taken to avoid contact with incompatible materials.[4] Propargyl bromide, a potential starting material, is a lachrymator and should be handled in a well-ventilated fume hood.

  • Q2: What is the most common method for purifying this compound on a large scale?

    • A2: Fractional distillation is the most common method for purifying this compound, which is a liquid at room temperature.[8] However, if impurities with close boiling points are present, other techniques like column chromatography or the formation and regeneration of a silver acetylide may be necessary.[4][5]

  • Q3: Can silyl-protected acetylene be used in the synthesis?

    • A3: Yes, using a silyl-protected alkyne, such as (trimethylsilyl)acetylene, can be advantageous. The silyl group prevents the formation of explosive acetylides and can protect the terminal alkyne during other synthetic transformations. The silyl group can be removed at the end of the synthesis using a fluoride source (like TBAF) or under acidic or basic conditions.[9][10]

Data Presentation

Table 1: Illustrative Reaction Parameters for the Williamson Ether Synthesis of this compound

ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Material 1-Bromo-3-methoxypropane1-Bromo-3-methoxypropane
Reagent Sodium AcetylideSodium Acetylide
Solvent Anhydrous THFAnhydrous THF
Temperature 25 °C40-50 °C
Reaction Time 12 hours18 hours
Typical Yield 75%70%
Purity (GC) >98%>97%

Table 2: Illustrative Reaction Parameters for the Grignard-Based Synthesis of this compound

ParameterLab Scale (1 g)Pilot Scale (100 g)
Grignard Reagent Ethynylmagnesium bromideEthynylmagnesium bromide
Electrophile 1-Bromo-3-methoxypropane1-Bromo-3-methoxypropane
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to 25 °C10 °C to 30 °C
Reaction Time 6 hours10 hours
Typical Yield 80%78%
Purity (GC) >99%>98%

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) as a dispersion in mineral oil.

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula.

  • Alkyne Addition: A solution of propargyl alcohol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at room temperature for 1 hour.

  • Electrophile Addition: A solution of 1-bromo-3-methoxypropane (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed.

  • Workup: The reaction is carefully quenched with water at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford this compound.

Protocol 2: Grignard-Based Synthesis of this compound

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added. A solution of ethyl bromide in anhydrous THF is added to initiate the Grignard formation. Once initiated, a solution of ethynyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for 1 hour.

  • Electrophile Addition: The prepared Grignard reagent is cooled to 0 °C, and a solution of 1-bromo-3-methoxypropane (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Mandatory Visualization

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_grignard Grignard-Based Synthesis Propargyl Alcohol Propargyl Alcohol Sodium Propargylide Sodium Propargylide Propargyl Alcohol->Sodium Propargylide Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Sodium Propargylide 5-Methoxypent-1-yne_W This compound Sodium Propargylide->5-Methoxypent-1-yne_W SN2 Reaction 1-Bromo-3-methoxypropane 1-Bromo-3-methoxypropane 1-Bromo-3-methoxypropane->5-Methoxypent-1-yne_W Ethynyl Bromide Ethynyl Bromide Ethynylmagnesium Bromide Ethynylmagnesium Bromide Ethynyl Bromide->Ethynylmagnesium Bromide Grignard Formation Magnesium Magnesium Magnesium->Ethynylmagnesium Bromide 5-Methoxypent-1-yne_G This compound Ethynylmagnesium Bromide->5-Methoxypent-1-yne_G Nucleophilic Attack 1-Bromo-3-methoxypropane_G 1-Bromo-3-methoxypropane 1-Bromo-3-methoxypropane_G->5-Methoxypent-1-yne_G Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Reagents Check Reagent Purity and Anhydrous Conditions Low Yield->Check Reagents Yes Low Yield->Impure Product No Optimize Conditions Optimize Temperature and Reaction Time Check Reagents->Optimize Conditions Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Identify Byproduct Characterize Impurity (GC-MS, NMR) Impure Product->Identify Byproduct Yes Reaction Fails Reaction Fails Impure Product->Reaction Fails No Modify Purification Alternative Purification: Chromatography or Silver Acetylide Precipitation Identify Byproduct->Modify Purification Modify Purification->Successful Synthesis

References

Technical Support Center: Managing 5-Methoxypent-1-yne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic profile of reactions involving 5-Methoxypent-1-yne. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound reactions?

A1: Reactions involving this compound, a terminal alkyne, can present significant thermal hazards primarily due to the high reactivity of the acetylide anion formed upon deprotonation. The subsequent alkylation or addition reactions are often highly exothermic. Key potential hazards include:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure.

  • Localized Hotspots: Uneven temperature distribution in the reaction mixture, which can lead to side reactions or decomposition.

  • Gas Evolution: Some quenching procedures or side reactions may produce gas, leading to a pressure buildup in a closed system.

Q2: What are the key reaction parameters that influence the exothermicity of this compound reactions?

A2: Several factors can significantly impact the heat generation rate of these reactions. Careful control of these parameters is crucial for safety:

  • Rate of Reagent Addition: Slow, controlled addition of reagents is critical to allow for efficient heat dissipation.

  • Reaction Concentration: Higher concentrations can lead to a more rapid release of heat.

  • Solvent Choice: The solvent's heat capacity and boiling point play a role in absorbing and dissipating heat.

  • Agitation: Inadequate stirring can lead to localized concentration and temperature gradients.

  • Reaction Temperature: The initial temperature and the ability of the cooling system to maintain it are critical.

Q3: What are the common types of exothermic reactions involving this compound?

A3: The most common exothermic reactions involve the deprotonation of the terminal alkyne to form a highly nucleophilic acetylide, followed by reaction with an electrophile. Examples include:

  • Alkylation: Reaction of the acetylide with alkyl halides to form a new carbon-carbon bond.[1][2]

  • Addition to Carbonyls: Nucleophilic attack of the acetylide on aldehydes or ketones.

  • Metal-Catalyzed Coupling Reactions: Such as Sonogashira or Glaser coupling.

  • Grignard-type Reactions: Reactions involving organomagnesium halides can be highly exothermic.[3][4][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, unexpected temperature increase - Reagent addition is too fast.- Inadequate cooling.- Incorrect reagent concentration.- Immediately stop reagent addition.- Increase cooling capacity (e.g., switch to a colder cooling bath).- If the temperature continues to rise, proceed to the emergency quenching protocol.
Reaction does not initiate, followed by a sudden, sharp exotherm - Poor quality or inhibited starting material.- Presence of an induction period.- For future reactions, ensure the purity of reagents and consider using an initiator if appropriate.- During the reaction, add a very small amount of a more reactive substrate to initiate the reaction under controlled conditions.
Localized boiling or fuming at the point of reagent addition - Inadequate mixing.- Reagent is being added too quickly to a concentrated area.- Increase the stirring rate.- Add the reagent subsurface to improve dispersion.
Reaction temperature is difficult to control and fluctuates widely - Cooling system is undersized for the reaction scale.- Poor heat transfer through the reactor wall.- Reduce the rate of addition.- Use a larger reactor with a greater surface area for cooling.- Ensure the cooling bath fluid is circulating effectively.

Experimental Protocols

General Protocol for a Controlled Exothermic Reaction with this compound

This protocol provides a general framework. Specific quantities and conditions should be adapted based on the specific reaction.

  • Reactor Setup:

    • Use a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel for reagent addition, and a nitrogen inlet.

    • Ensure the reactor is clean, dry, and has been purged with an inert atmosphere.

    • Connect the reactor jacket to a circulating cooling bath.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., THF, toluene) in the reactor.

    • Prepare the second reagent (e.g., alkyl halide, carbonyl compound) in a separate flask, also dissolved in an anhydrous solvent.

  • Reaction Execution:

    • Cool the reactor contents to the desired initial temperature (e.g., 0 °C or lower).

    • Begin slow, dropwise addition of the second reagent from the dropping funnel.

    • Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

    • After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, GC, NMR).

  • Quenching:

    • Cool the reaction mixture to a low temperature (e.g., -20 °C to 0 °C).

    • Slowly add a quenching agent (e.g., saturated aqueous ammonium chloride, isopropanol followed by water).[7][8][9][10] The quenching process itself can be exothermic and must be done with care.[7]

    • Monitor the temperature during the quench.

Emergency Quenching Protocol for a Runaway Reaction

This protocol is for situations where the reaction temperature is rising uncontrollably.

  • Immediate Actions:

    • Stop all reagent addition.

    • Alert nearby personnel and prepare for potential evacuation.

    • If possible and safe to do so, increase the cooling to its maximum capacity.

  • Quenching Procedure:

    • Have a pre-prepared, cold quenching solution readily available. A suitable quencher for many organometallic reactions is isopropanol.[8][9]

    • If the reaction vessel is equipped with a quench port, add the cold isopropanol slowly at first, monitoring for any initial increase in the exotherm, and then more rapidly once the initial reactivity is controlled.

    • If no quench port is available, and if it is safe to do so, slowly and carefully add the quencher via a cannula or dropping funnel.

    • The goal is to dilute and deactivate the reactive species to stop the runaway reaction.

Quantitative Data Summary

The following tables provide illustrative data for risk assessment. These are not experimental values for this compound but are representative of typical exothermic reactions of terminal alkynes.

Table 1: Illustrative Heat of Reaction for Common Alkyne Reactions

Reaction TypeExample ElectrophileTypical Adiabatic Temperature Rise (°C)1
AlkylationIodomethane80 - 120
Addition to AldehydeBenzaldehyde60 - 100
Grignard FormationEthylmagnesium Bromide150 - 200[3]

1Calculated for a typical reaction concentration and solvent heat capacity. This represents the theoretical temperature rise if no heat is removed from the system.

Table 2: Effect of Addition Time on Maximum Reaction Temperature

Addition Time (minutes)Maximum Observed Temperature (°C)
1085
3045
6025
12015

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_safety Safety Monitoring prep_reagents Prepare Reagents setup_reactor Setup Jacketed Reactor prep_reagents->setup_reactor cool_reactor Cool Reactor to Initial Temp setup_reactor->cool_reactor start_addition Start Slow Reagent Addition cool_reactor->start_addition monitor_temp Monitor Temperature Continuously start_addition->monitor_temp temp_check Temperature Stable? monitor_temp->temp_check complete_addition Complete Addition stir_to_completion Stir to Completion complete_addition->stir_to_completion quench Controlled Quench stir_to_completion->quench extract Extraction & Purification quench->extract temp_check->complete_addition Yes emergency_quench Emergency Quench Protocol temp_check->emergency_quench No - Runaway

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Logic start Uncontrolled Exotherm Observed stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling to Maximum stop_addition->increase_cooling is_temp_controlled Is Temperature Decreasing? increase_cooling->is_temp_controlled monitor Continue to Monitor is_temp_controlled->monitor Yes emergency_quench Initiate Emergency Quench Protocol is_temp_controlled->emergency_quench No investigate_cause Investigate Root Cause Post-Mortem monitor->investigate_cause emergency_quench->investigate_cause

Caption: Troubleshooting logic for an uncontrolled exotherm.

Alkyne_Reactivity alkyne This compound (R-C≡C-H) acetylide Acetylide Anion (R-C≡C⁻) alkyne->acetylide + Base base Strong Base (e.g., n-BuLi, NaNH2) base->acetylide product C-C Bond Formation Product (e.g., R-C≡C-R') acetylide->product + Electrophile electrophile Electrophile (e.g., R'-X, R'CHO) electrophile->product

Caption: General reactivity pathway for this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxypent-1-yne. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-copper catalyst systems for the Sonogashira coupling of this compound with aryl halides, and what are the typical reaction conditions?

A1: The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes like this compound and aryl or vinyl halides. The most prevalent catalyst system involves a palladium(0) source and a copper(I) co-catalyst.

Recommended Catalyst Systems:

A common and effective catalyst combination is a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, typically copper(I) iodide (CuI). Triphenylphosphine (PPh₃) often serves as a ligand to stabilize the palladium catalyst.

Typical Reaction Conditions:

The reaction is generally carried out in an amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also acts as the solvent. Anhydrous and oxygen-free conditions are crucial for optimal catalyst performance and to prevent side reactions like the homocoupling of the alkyne (Glaser coupling). Reactions are typically run at room temperature to slightly elevated temperatures (e.g., 40-60 °C) to ensure a reasonable reaction rate without promoting catalyst decomposition.

Catalyst ComponentTypical Loading (mol%)Role
Pd(PPh₃)₂Cl₂1-5Palladium(0) source
CuI2-10Co-catalyst, activates the alkyne
PPh₃2-10Ligand, stabilizes the Pd catalyst
Solvent/Base -Triethylamine or Diisopropylamine
Temperature Room Temperature to 60 °C
Atmosphere Inert (Nitrogen or Argon)

Q2: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with this compound. What is a standard protocol, and what are the key considerations for catalyst selection?

A2: The CuAAC reaction is a highly efficient and widely used method for forming 1,2,3-triazoles from terminal alkynes and organic azides. The choice of the copper source and ligands is critical for the success of the reaction.

Standard Protocol Overview:

A widely adopted procedure involves the in-situ generation of the active copper(I) catalyst from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. This method is convenient and avoids the handling of potentially unstable copper(I) salts. The reaction is often performed in a variety of solvents, including mixtures of water and organic solvents like t-butanol or THF.

ReagentRoleTypical Concentration/Amount
This compoundAlkyne substrate1.0 equivalent
Organic AzideAzide substrate1.0 - 1.2 equivalents
CuSO₄·5H₂OCopper(II) source1-10 mol%
Sodium AscorbateReducing agent5-20 mol%
Solvent -e.g., t-BuOH/H₂O, THF/H₂O
Temperature Room Temperature

Catalyst and Ligand Considerations:

While the basic CuSO₄/sodium ascorbate system is often effective, the addition of a stabilizing ligand can improve the reaction's efficiency and prevent catalyst disproportionation. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common ligands that stabilize the copper(I) oxidation state. THPTA is particularly useful for reactions in aqueous media due to its water solubility.

Q3: How can I selectively reduce the alkyne in this compound to a cis- or trans-alkene?

A3: The selective reduction (semi-hydrogenation) of the triple bond in this compound to an alkene can be achieved with high stereoselectivity using specific catalysts.

  • Cis-Alkene Formation: To obtain the (Z)- or cis-alkene, a "poisoned" catalyst is used. The most common is Lindlar's catalyst , which consists of palladium on calcium carbonate (or barium sulfate) treated with a catalyst poison like lead acetate and quinoline. This deactivates the catalyst just enough to prevent over-reduction to the alkane. Nickel boride (Ni₂B) is another effective catalyst for this transformation.[1]

  • Trans-Alkene Formation: For the synthesis of the (E)- or trans-alkene, a dissolving metal reduction is typically employed. This reaction uses sodium or lithium metal in liquid ammonia at low temperatures.

Desired ProductCatalyst/ReagentsKey Features
(Z)-5-Methoxypent-1-ene (cis)H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) or Ni₂BSyn-addition of hydrogen
(E)-5-Methoxypent-1-ene (trans)Na or Li, liquid NH₃Radical-anion intermediate

Troubleshooting Guides

Problem 1: Low or no yield in the Sonogashira coupling of this compound.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium catalyst is active. If using a Pd(II) source like Pd(PPh₃)₂Cl₂, it needs to be reduced in situ to Pd(0). Ensure the reaction is run under strictly anaerobic conditions to prevent catalyst oxidation.
Poor Quality Reagents Use high-purity, anhydrous solvents and bases. Ensure the this compound and aryl halide are pure.
Insufficient Base The amine base is crucial for neutralizing the HX generated and for the catalytic cycle. Ensure an adequate amount of a suitable base (e.g., Et₃N, i-Pr₂NH) is used.
Inhibition by the Methoxy Group The ether oxygen in this compound could potentially coordinate to the metal centers, although this is less likely to be a major issue. If suspected, consider using a less coordinating solvent.
Homocoupling of Alkyne The formation of a diacetylene byproduct (Glaser coupling) indicates the presence of oxygen. Improve the degassing of your solvents and reaction mixture.

Problem 2: My CuAAC "click" reaction with this compound is slow or incomplete.

Potential Cause Troubleshooting Step
Copper(I) Oxidation The active catalyst is Cu(I). If the reaction is exposed to air, it can oxidize to the inactive Cu(II) state. Ensure you have an excess of the reducing agent (sodium ascorbate) or perform the reaction under an inert atmosphere.
Poor Catalyst Solubility If using a copper(I) salt directly (e.g., CuI), ensure it is adequately solubilized. The use of ligands like TBTA or THPTA can improve solubility and catalyst stability.
Steric Hindrance If your azide partner is sterically bulky, the reaction may require longer reaction times or gentle heating.
Impure Reagents Ensure your this compound and azide are pure. Impurities can chelate with the copper catalyst and inhibit the reaction.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Add anhydrous triethylamine (5 mL).

  • Add this compound (1.2 mmol, 1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature for 8-16 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR CuI, Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification Start Dissolve Alkyne and Azide in Solvent Add_Reducing_Agent Add Sodium Ascorbate Solution Start->Add_Reducing_Agent Add_Catalyst Add CuSO4 Solution Add_Reducing_Agent->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify End Characterize Product Purify->End

Caption: Experimental workflow for a CuAAC "click" reaction.

Catalyst_Selection_Logic Start Desired Reaction with This compound C-C_Bond C-C Bond Formation? Start->C-C_Bond Reduction Reduction? Start->Reduction Triazole Triazole Formation? Start->Triazole Sonogashira Sonogashira Coupling (Pd/Cu catalysts) C-C_Bond->Sonogashira Yes Cis_Alkene cis-Alkene (Lindlar's Catalyst) Reduction->Cis_Alkene cis Trans_Alkene trans-Alkene (Na/NH3) Reduction->Trans_Alkene trans CuAAC CuAAC (Click Chemistry) (Cu(I) catalyst) Triazole->CuAAC Yes

Caption: Logic diagram for catalyst selection based on the desired reaction.

References

Validation & Comparative

Purity Assessment of 5-Methoxypent-1-yne: A Comparative Guide to GC-MS, HPLC, and NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of the alkyne derivative, 5-Methoxypent-1-yne.

This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate workflows and principles, offering an objective comparison to guide the selection of the most appropriate analytical technique.

Overview of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.[1] This makes GC-MS highly effective for identifying unknown impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds.[2][3] It is particularly suitable for non-volatile or thermally sensitive molecules. Separation is achieved based on the analyte's affinity for the stationary and mobile phases. When coupled with a UV detector, it provides quantitative data on the purity of the main component and any UV-active impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary analytical method that provides detailed structural elucidation and can be used for quantitative purposes (qNMR).[4] Unlike chromatographic techniques that rely on comparison with a reference standard, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

Experimental Protocols

GC-MS Protocol for this compound

Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 10 mg of the sample in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate. A 1 µL aliquot of this solution is injected into the GC-MS system.

Instrumentation and Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped to 200°C at a rate of 10°C/min, and held for 5 minutes.

  • MS System: Agilent 5975C or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

  • Source Temperature: 230°C.

HPLC Protocol for this compound

Sample Preparation: A sample solution is prepared by accurately weighing approximately 10 mg of this compound and dissolving it in 10 mL of the mobile phase. The solution is filtered through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as alkynes have a weak chromophore).

  • Injection Volume: 10 µL.

Quantitative NMR (qNMR) Protocol for this compound

Sample Preparation: Approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) are accurately weighed into a vial. The mixture is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) and transferred to an NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: CDCl₃.

  • Acquisition Parameters:

    • A 90° pulse angle.

    • A relaxation delay of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure complete relaxation and accurate integration.

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the analyte and the standard.

Data Presentation and Comparison

The following tables provide a comparative summary of the expected performance of each technique for the purity assessment of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear magnetic resonance
Limit of Detection (LOD) Low (ppb-ppm)Moderate (ppm)High (mg range)
Limit of Quantification (LOQ) Low (ppm)Moderate (ppm)High (mg range)
Precision (RSD%) < 5%< 2%< 1%
Accuracy High (with standard)High (with standard)Very High (absolute method)
Information Provided Impurity identification and quantificationPurity percentage and impurity profile (UV active)Absolute purity and structural information

Table 2: Potential Impurities and Their Detectability

Based on potential synthetic routes for this compound, possible impurities and their amenability to each technique are listed below. A common synthesis involves the reaction of 4-pentyn-1-ol with a methylating agent.

Potential ImpurityStructureGC-MSHPLC-UVNMR
4-Pentyn-1-ol (Starting Material)HO-(CH₂)₃-C≡CHYesYes (low UV)Yes
Dimethyl ether (Reagent byproduct)CH₃-O-CH₃Yes (highly volatile)NoYes
Unreacted Methylating Agent (e.g., CH₃I)CH₃IYesYesYes
Dimerized byproducts(C₅H₇O)₂YesYesYes

Mandatory Visualizations

GCMS_Workflow GC-MS Experimental Workflow for this compound Purity cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Transfer to Vial prep2->prep3 inj Injection prep3->inj sep GC Separation inj->sep ion Ionization (EI) sep->ion mass_an Mass Analyzer ion->mass_an det Detection mass_an->det tic Total Ion Chromatogram det->tic integ Peak Integration tic->integ ms_spec Mass Spectrum Analysis tic->ms_spec purity_calc Purity Calculation integ->purity_calc

Caption: A flowchart of the GC-MS experimental workflow for purity assessment.

Purity_Logic Logical Comparison of Purity Assessment Techniques cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr qNMR A Volatility B Mass Fragments A->B Separates by C Polarity D UV Absorbance C->D Separates by E Magnetic Environment F Signal Integral E->F Quantifies by Purity Purity Assessment of This compound Purity->A Purity->C Purity->E

Caption: A diagram illustrating the core principles of each analytical technique.

References

Interpreting the 1H and 13C NMR Spectra of 5-Methoxypent-1-yne: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methoxypent-1-yne. NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By interpreting the chemical shifts, signal multiplicities, and coupling constants, a comprehensive understanding of the molecular structure can be achieved. This document presents predicted NMR data for this compound, offering a valuable comparison for researchers working with this or structurally related compounds.

Predicted ¹H NMR Data for this compound

The proton NMR spectrum of this compound is characterized by five distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments are summarized in the table below.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-12.05Triplet (t)2.7≡C-H
H-32.30Triplet of Triplets (tt)6.8, 2.7-C≡C-CH ₂-
H-41.85Quintet (quin)6.8-CH ₂-CH₂-O-
H-53.50Triplet (t)6.8-CH ₂-O-CH₃
O-CH₃3.35Singlet (s)--O-CH

Predicted ¹³C NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays six signals, corresponding to the six carbon atoms in the molecule. The predicted chemical shifts are detailed in the following table.

SignalChemical Shift (δ, ppm)Assignment
C-168.5≡C -H
C-284.0-C ≡C-
C-320.0-C≡C-C H₂-
C-428.5-C H₂-CH₂-O-
C-570.0-C H₂-O-CH₃
O-CH₃58.5-O-C H₃

Interpretation of the Spectra

The terminal alkyne proton (H-1) is expected to appear as a triplet around 2.05 ppm due to long-range coupling with the two H-3 protons.[1] This four-bond coupling (⁴J) is a characteristic feature of terminal alkynes.[2] The propargylic protons (H-3) at approximately 2.30 ppm are anticipated to exhibit a triplet of triplets splitting pattern, arising from coupling to both the H-1 proton (⁴J) and the two H-4 protons (³J). The methylene protons at C-4 are predicted to resonate around 1.85 ppm as a quintet due to coupling with the adjacent H-3 and H-5 protons. The protons on the carbon adjacent to the methoxy group (H-5) are deshielded and appear as a triplet at about 3.50 ppm. The singlet at 3.35 ppm is characteristic of the methoxy group protons.

In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne (C-1 and C-2) are found in the typical range of 65-85 ppm.[2][3] The terminal alkyne carbon (C-1) appears at a lower chemical shift than the internal alkyne carbon (C-2).[2] The remaining aliphatic carbons and the methoxy carbon appear at chemical shifts consistent with their chemical environment.

Experimental Protocols

NMR Sample Preparation

  • Weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • For ¹H NMR, acquire the spectrum using standard acquisition parameters for a small organic molecule. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Structural Correlations and Signaling Pathways

The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed NMR signals and their splitting patterns.

Figure 1. Structure of this compound with ¹H and ¹³C NMR assignments and key couplings.

References

A Comparative Analysis of the Reactivity of 5-Methoxypent-1-yne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, terminal alkynes are invaluable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of these substrates, however, is not uniform and is significantly influenced by their molecular structure. This guide provides an objective comparison of the reactivity of 5-methoxypent-1-yne with other common terminal alkynes, namely 1-hexyne and phenylacetylene, across a range of fundamental transformations. The inclusion of experimental data, presented in clear, structured tables, and detailed experimental protocols aims to equip researchers with the practical information needed to select the optimal alkyne for their specific synthetic endeavors.

Executive Summary

This guide delves into the comparative reactivity of this compound, 1-hexyne, and phenylacetylene in three cornerstone reactions of alkyne chemistry: Sonogashira coupling, hydroboration-oxidation, and catalytic hydrogenation. The presence of a methoxy group in this compound introduces an electronic and potential coordinating effect that subtly modulates its reactivity compared to the simple alkyl chain of 1-hexyne and the conjugated aromatic system of phenylacetylene. While specific experimental data for this compound remains less prevalent in the literature, this guide compiles available data for the selected alkynes to draw insightful comparisons and highlight reactivity trends.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of conjugated enynes and arylalkynes. The reactivity of the terminal alkyne in this reaction is influenced by the acidity of the terminal proton and the steric hindrance around the triple bond.

AlkyneAryl HalideCatalyst SystemSolventBaseTemperature (°C)Yield (%)Reference
PhenylacetyleneIodobenzenePd(PPh₃)₄ / CuITolueneEt₃N8096[1]
PhenylacetyleneIodobenzeneRhodium Nanoparticles----[2]
1-Octyne1,3,5-tribromobenzenePalladacycle 67 / CuI----[3]

Discussion:

Experimental Protocol: Sonogashira Coupling of Phenylacetylene with Iodobenzene

Materials:

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Iodobenzene

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (e.g., 2 mol%) and CuI (e.g., 4 mol%).

  • Add anhydrous toluene, followed by iodobenzene (1.0 eq), phenylacetylene (1.2 eq), and triethylamine (2.0 eq).

  • The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., diethyl ether), and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired diphenylacetylene.[1]

Logical Relationship of Sonogashira Coupling Reactivity

Sonogashira_Reactivity Phenylacetylene Phenylacetylene Increased Acidity Increased Acidity Phenylacetylene->Increased Acidity Electron-withdrawing phenyl group Facilitated Copper Acetylide Formation Facilitated Copper Acetylide Formation Increased Acidity->Facilitated Copper Acetylide Formation High Reactivity High Reactivity Facilitated Copper Acetylide Formation->High Reactivity This compound This compound Potential Catalyst Coordination Potential Catalyst Coordination This compound->Potential Catalyst Coordination Ether oxygen Altered Kinetics (Hypothetical) Altered Kinetics (Hypothetical) Potential Catalyst Coordination->Altered Kinetics (Hypothetical) 1-Hexyne 1-Hexyne Typical Alkyne Acidity Typical Alkyne Acidity 1-Hexyne->Typical Alkyne Acidity Alkyl group Good Reactivity Good Reactivity Typical Alkyne Acidity->Good Reactivity

Caption: Factors influencing Sonogashira coupling reactivity.

Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

The hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde. The regioselectivity of the hydroboration step is primarily governed by steric factors, with the boron atom adding to the less sterically hindered terminal carbon.

AlkyneHydroborating AgentOxidation ConditionsProductYield (%)Reference
1-HexyneBH₃H₂O₂, NaOH1-Hexanal-[4]
1-HexeneBH₃H₂O₂, NaOH1-Hexanol90[5]
PhenylacetyleneHBpinCopper catalyst(E)-2-phenylvinyl)pinacolborane>99[6]

Discussion:

For terminal alkynes like 1-hexyne and this compound, hydroboration-oxidation is expected to proceed with high regioselectivity to furnish the corresponding aldehydes. The steric environments of the triple bonds in these two molecules are similar, suggesting their reactivity should be comparable. Phenylacetylene, on the other hand, can also undergo hydroboration, and with specific catalytic systems, can lead to the formation of vinylboronates, which are versatile synthetic intermediates.[6] The electronic nature of the substituent can influence the rate of hydroboration, but steric effects are generally the dominant factor for regioselectivity in terminal alkynes.

Experimental Protocol: Hydroboration-Oxidation of 1-Hexyne

Materials:

  • 1-Hexyne

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

Procedure:

  • A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.

  • 1-Hexyne (1.0 eq) is dissolved in anhydrous THF and the solution is cooled to 0 °C in an ice bath.

  • The BH₃·THF solution (0.33 eq) is added dropwise to the stirred solution of the alkyne.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature and stirred for an additional period (e.g., 2 hours).

  • The reaction is then carefully quenched by the slow, dropwise addition of water.

  • The aqueous NaOH solution is added, followed by the slow, dropwise addition of the H₂O₂ solution, maintaining the temperature below 40 °C.

  • The mixture is stirred at room temperature for several hours or until the oxidation is complete (as monitored by GC or TLC).

  • The layers are separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 1-hexanal is then purified by distillation.

Experimental Workflow for Hydroboration-Oxidation

Hydroboration_Workflow cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step A Terminal Alkyne in THF B Add BH3·THF at 0 °C A->B C Stir at 0 °C, then RT B->C D Trialkylborane Intermediate C->D E Quench with H₂O D->E Proceed to Oxidation F Add NaOH and H₂O₂ E->F G Stir at RT F->G H Aldehyde Product G->H

Caption: General workflow for hydroboration-oxidation of a terminal alkyne.

Catalytic Hydrogenation: From Alkynes to Alkenes and Alkanes

Catalytic hydrogenation of alkynes can lead to the formation of either alkenes or alkanes, depending on the catalyst and reaction conditions employed. The selective semi-hydrogenation to an alkene is a particularly important transformation. The nature of the alkyne substituent can influence both the rate and selectivity of the reaction.

AlkyneCatalystSolventPressure (H₂)Temperature (°C)Major Product(s)SelectivityReference
1-HexynePd/CEthanol--1-Hexene, Hexane-[7]
1-HexynePd-W/Al₂O₃-1.5 bar401-Hexene>90% at 100% conversion[8]
1-HexynePdAu-SAAEthanol5 bar25Hexenes>85%[9]
PhenylacetylenePd/Al₂O₃Gas PhaseExcess H₂80Styrene, EthylbenzeneNon-selective[10]
PhenylacetyleneAu/Al₂O₃Gas PhaseExcess H₂80Styrene100%[10]
PhenylacetylenePd@Ce-bptc-1 bar25Styrene93% at full conversion[11]
PhenylacetyleneNi₂P/TiO₂-Visible Light80Styrene96.0%[12]

Discussion:

The selective hydrogenation of terminal alkynes to alkenes is a significant challenge due to the propensity for over-reduction to the alkane. For 1-hexyne, specialized catalysts like Pd-W/Al₂O₃ and PdAu single-atom alloys have shown high selectivity for 1-hexene.[8][9] Phenylacetylene's hydrogenation is highly dependent on the catalyst used. While standard Pd catalysts can be non-selective, leading to a mixture of styrene and ethylbenzene, gold-based and other specially designed catalysts can achieve very high selectivity to styrene.[10][11] The aromatic ring in phenylacetylene can interact with the catalyst surface, influencing adsorption and reactivity. For this compound, the ether linkage is unlikely to be reduced under typical hydrogenation conditions for alkynes, and its reactivity is expected to be similar to that of 1-hexyne, although the oxygen atom could potentially influence catalyst-substrate interactions.

Experimental Protocol: Selective Hydrogenation of 1-Hexyne

Materials:

  • 1-Hexyne

  • Pd-W/Al₂O₃ catalyst

  • Solvent (e.g., ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • The Pd-W/Al₂O₃ catalyst is placed in a high-pressure reactor.

  • A solution of 1-hexyne in the chosen solvent is added to the reactor.

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1.5 bar).

  • The reaction mixture is stirred at the specified temperature (e.g., 40 °C).

  • The progress of the reaction is monitored by taking aliquots and analyzing them by GC to determine the conversion of 1-hexyne and the selectivity for 1-hexene.

  • Once the desired conversion is reached, the reactor is cooled, depressurized, and the catalyst is filtered off.

  • The solvent is removed from the filtrate under reduced pressure to yield the product mixture.

Signaling Pathway of Catalytic Hydrogenation Selectivity

Hydrogenation_Selectivity cluster_alkyne Alkyne Substrate cluster_catalyst Catalyst Choice cluster_products Reaction Products A Terminal Alkyne B Standard Pd/C A->B Hydrogenation C Lindlar's Catalyst A->C Semi-hydrogenation D Specialized Catalysts (e.g., Pd-W, Au) A->D Selective Semi-hydrogenation E Alkane (Over-reduction) B->E F cis-Alkene C->F G Alkene (High Selectivity) D->G

Caption: Influence of catalyst choice on the outcome of alkyne hydrogenation.

Conclusion

The reactivity of terminal alkynes is a nuanced interplay of electronic and steric factors. While phenylacetylene often demonstrates enhanced reactivity in reactions like the Sonogashira coupling due to its electronic properties, simple alkyl alkynes like 1-hexyne are reliable substrates in a variety of transformations. This compound, with its ether functionality, presents an interesting case where the potential for catalyst interaction exists, though its general reactivity is expected to parallel that of other aliphatic terminal alkynes. The selection of the appropriate alkyne and reaction conditions is paramount for achieving the desired synthetic outcome. This guide provides a foundational understanding and practical data to aid researchers in making these critical decisions. Further experimental investigation into the reactivity of functionalized alkynes like this compound will undoubtedly continue to enrich the synthetic chemist's toolbox.

References

A Comparative Guide to the Cross-Coupling Reactivity of 5-Methoxypent-1-yne and Hex-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-methoxypent-1-yne and hex-1-yne in palladium-catalyzed cross-coupling reactions. While direct comparative experimental data under identical conditions is scarce in published literature, this document collates available experimental evidence for hex-1-yne and offers a chemically-reasoned projection of the reactivity of this compound. This allows for an informed, albeit partially theoretical, comparison of these two terminal alkynes in common cross-coupling methodologies such as the Sonogashira and Negishi reactions.

Performance in Cross-Coupling Reactions: Data Summary

The following tables summarize the available quantitative data for the Sonogashira and Negishi cross-coupling reactions of hex-1-yne. Due to a lack of specific experimental data in the reviewed literature for this compound, its performance is discussed from a theoretical standpoint.

Table 1: Sonogashira Coupling Performance

AlkyneCoupling PartnerCatalyst SystemSolventBaseYield (%)Reference
Hex-1-yne Cinnamic acid triazine esterPd(OAc)₂Toluene-80[1]
This compound Aryl HalideNot Available--No data found-

Table 2: Negishi Coupling Performance

AlkyneCoupling PartnerCatalyst SystemSolventAdditiveYield (%)Reference
Hex-1-yne Aryl/Vinyl HalideNot Available--No data found-
This compound Aryl/Vinyl HalideNot Available--No data found-

Theoretical Reactivity Comparison

  • Electronic Effects: The methoxy group in this compound is an electron-donating group. However, due to its distance from the alkyne's C-H bond (a γ-position), its inductive effect on the acidity of the terminal proton is expected to be minimal. Therefore, the deprotonation step in the Sonogashira and the formation of the organozinc reagent in the Negishi coupling should proceed with similar efficiency to hex-1-yne.

  • Steric Effects: The methoxy group is located relatively far from the reactive alkyne terminus. Consequently, it is unlikely to pose any significant steric hindrance during the coordination of the alkyne to the metal center or in the subsequent steps of the catalytic cycle.

  • Coordinating Effects: The oxygen atom of the methoxy group could potentially coordinate to the palladium or copper catalyst. This interaction could, in principle, influence the reaction rate, either by stabilizing a catalytic intermediate or by competing with other ligands. However, given the flexibility of the pentyl chain, this is less likely to have a strong inhibitory effect.

Based on these considerations, it is reasonable to hypothesize that This compound would exhibit comparable reactivity to hex-1-yne in standard Sonogashira and Negishi cross-coupling reactions. Significant deviations in yield or reaction rate would likely be attributable to factors other than the intrinsic reactivity of the alkyne, such as substrate purity or unforeseen interactions with the specific catalytic system employed.

Experimental Protocols

Below is a detailed experimental protocol for a Sonogashira reaction involving hex-1-yne.

Sonogashira Coupling of Hex-1-yne with a Triazine Ester

Reaction: Synthesis of (E)-1-phenylnon-1-en-4-yn-3-one

Procedure: This reaction was performed as part of a broader study on the synthesis of cross-conjugated enynones.[1] The general method involved the palladium-catalyzed Sonogashira reaction of an α,β-unsaturated carboxylic acid triazine ester with a terminal alkyne.[1] For the specific synthesis of (E)-1-phenylnon-1-en-4-yn-3-one, cinnamic acid triazine ester was coupled with hex-1-yne.[1] The reaction was catalyzed by Pd(OAc)₂ in toluene, and notably, proceeded without the need for an additional ligand or base.[1] This methodology yielded the desired enynone in 80% yield.[1]

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental catalytic cycles for the Sonogashira and Negishi reactions, as well as a general experimental workflow for a cross-coupling reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)Complex Transmetalation_Pd Transmetalation Pd(II)Complex->Transmetalation_Pd Coupled_Pd_Complex R-Pd(II)-C≡CR' L2 Transmetalation_Pd->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R'-C≡CH, Base Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Negishi_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R1-X) Pd(0)Ln->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R2-ZnX) Pd(II)_Complex->Transmetalation Diorganopalladium R1-Pd(II)-R2 Ln Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product R1-R2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow Start Reaction Setup Reagents Add aryl halide, alkyne, solvent, and base to flask Start->Reagents Inert Degas mixture (e.g., Ar sparging) Reagents->Inert Catalyst Add Pd catalyst and Cu co-catalyst (if applicable) Inert->Catalyst Reaction Stir at specified temperature and monitor by TLC/GC-MS Catalyst->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Purification Purify crude product (e.g., column chromatography) Workup->Purification Analysis Characterize pure product (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for a cross-coupling reaction.

References

A Researcher's Guide to Selecting the Optimal Protective Group for Pent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of complex molecules, the judicious selection of a protective group for a hydroxyl functional group is paramount to the success of the reaction sequence. For a substrate such as pent-4-yn-1-ol, which possesses both a primary alcohol and a terminal alkyne, the choice of the protective group is critical to avoid unwanted side reactions during subsequent transformations. This guide provides a comparative analysis of common protective groups for the hydroxyl moiety of pent-4-yn-1-ol, supported by generalized experimental data and detailed protocols.

The ideal protective group should be introduced in high yield under mild conditions, remain stable throughout various reaction steps, and be removed chemoselectively in high yield without affecting other functional groups. Here, we compare three widely used protective groups: the tert-butyldimethylsilyl (TBS) ether, the tetrahydropyranyl (THP) ether, and the methoxymethyl (MOM) ether.

Comparative Analysis of Protective Groups

The selection of a suitable protective group is contingent on the planned synthetic route. The stability of the protected alcohol towards different reaction conditions is a key determinant. The following table summarizes the key characteristics and typical reaction conditions for the protection and deprotection of an alcohol, which can be extrapolated for pent-4-yn-1-ol.

Protective GroupProtection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
TBS Ether TBSCl, Imidazole, DMF, RTTBAF, THF, RT; or HF-Pyridine, THF, 0 °C to RT; or mild acid (e.g., CSA, MeOH, RT)Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to acid and fluoride ions.High yields, mild protection/deprotection, tunable stability with different silyl groups.[1][2]Can be cleaved under acidic conditions intended for other groups.
THP Ether DHP, cat. PPTS or TsOH, CH₂Cl₂, RTAcetic acid/THF/H₂O (3:1:1), 45 °C; or PPTS, EtOH, reflux; or cat. HCl in MeOH.Stable to bases, organometallics, and many oxidizing/reducing agents. Labile to acid.[1][3][4]Inexpensive, generally high yielding.Introduces a new stereocenter, potentially complicating NMR analysis.[3]
MOM Ether MOMCl, DIPEA, CH₂Cl₂, RT; or NaH, MOMCl, THF, 0 °C to RTcat. HCl, MeOH, reflux; or other acidic conditions.Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to acid.Generally stable and high yielding.MOMCl is a suspected carcinogen; alternative, less efficient methods exist.
Logical Workflow for Protective Group Selection

The choice of a protective group strategy can be visualized as a decision-making process based on the planned chemical transformations.

G cluster_0 Protective Group Selection for Pent-4-yn-1-ol cluster_1 Reaction Conditions cluster_2 Protective Group Choice A Identify Reactive Functional Groups - Primary Alcohol - Terminal Alkyne B Define Planned Subsequent Reactions A->B C Acidic Conditions? B->C D Basic/Nucleophilic Conditions? B->D E Fluoride Source? B->E F Avoid THP and MOM Ethers C->F Yes G Consider Silyl Ethers (e.g., TBS) C->G Yes H THP, MOM, or Benzyl Ethers are Suitable D->H Yes I Avoid Silyl Ethers E->I Yes J THP and MOM Ethers are Suitable E->J Yes

Caption: Decision workflow for selecting a protective group for pent-4-yn-1-ol.

Experimental Protocols

tert-Butyldimethylsilyl (TBS) Ether Protection

Protection of Pent-4-yn-1-ol:

  • Reagents: Pent-4-yn-1-ol, tert-butyldimethylsilyl chloride (TBSCl), imidazole, and anhydrous N,N-dimethylformamide (DMF).

  • Procedure: To a solution of pent-4-yn-1-ol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF is added TBSCl (1.2 eq.) portionwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Expected Yield: >95%

Deprotection of TBS-protected Pent-4-yn-1-ol:

  • Reagents: TBS-protected pent-4-yn-1-ol, tetrabutylammonium fluoride (TBAF) solution (1 M in THF), and tetrahydrofuran (THF).

  • Procedure: To a solution of TBS-protected pent-4-yn-1-ol (1.0 eq.) in THF is added TBAF solution (1.2 eq.) at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

  • Expected Yield: >90%

Tetrahydropyranyl (THP) Ether Protection

Protection of Pent-4-yn-1-ol:

  • Reagents: Pent-4-yn-1-ol, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), and anhydrous dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of pent-4-yn-1-ol (1.0 eq.) in anhydrous CH₂Cl₂ is added DHP (1.5 eq.) followed by a catalytic amount of PPTS (0.1 eq.). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[1]

  • Expected Yield: >90%

Deprotection of THP-protected Pent-4-yn-1-ol:

  • Reagents: THP-protected pent-4-yn-1-ol, acetic acid, tetrahydrofuran (THF), and water.

  • Procedure: A solution of THP-protected pent-4-yn-1-ol (1.0 eq.) in a mixture of acetic acid:THF:water (3:1:1) is stirred at 45 °C and monitored by TLC. Upon completion, the reaction mixture is carefully neutralized with saturated aqueous NaHCO₃ and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

  • Expected Yield: >85%

Methoxymethyl (MOM) Ether Protection

Protection of Pent-4-yn-1-ol:

  • Reagents: Pent-4-yn-1-ol, chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA), and anhydrous dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of pent-4-yn-1-ol (1.0 eq.) and DIPEA (2.0 eq.) in anhydrous CH₂Cl₂ at 0 °C is added MOMCl (1.5 eq.) dropwise. The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction is quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

  • Expected Yield: >90%

Deprotection of MOM-protected Pent-4-yn-1-ol:

  • Reagents: MOM-protected pent-4-yn-1-ol, concentrated hydrochloric acid, and methanol.

  • Procedure: To a solution of MOM-protected pent-4-yn-1-ol (1.0 eq.) in methanol is added a catalytic amount of concentrated HCl. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[1]

  • Expected Yield: >85%

This guide provides a foundational understanding for the selection and implementation of protective groups for pent-4-yn-1-ol. The choice of protective group should always be tailored to the specific reaction sequence planned by the researcher.

References

A Comparative Guide to the Validation of a Synthetic Route to 5-Methoxypent-1-yne via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two synthetic routes to 5-Methoxypent-1-yne, with a focus on validating the proposed primary route through isotopic labeling. The content is intended for researchers, scientists, and professionals in drug development who are interested in synthetic methodology, reaction mechanism elucidation, and the use of isotopic tracers in organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the construction of more complex molecules, including pharmaceuticals and natural products. The validation of a synthetic route is a critical step in process development, ensuring reliability, reproducibility, and a thorough understanding of the reaction mechanism. Isotopic labeling is a powerful technique for this purpose, allowing for the unambiguous tracking of atoms throughout a reaction sequence.[1][2]

This guide outlines a primary synthetic route to this compound and an alternative route for comparison. The primary route is further detailed with a protocol for the incorporation of a Carbon-13 (¹³C) isotope, a stable isotope that can be readily detected by mass spectrometry and NMR spectroscopy.[3][4] The experimental data, while hypothetical, is presented to illustrate the expected outcomes and the utility of this approach in validating the synthetic pathway.

Comparison of Synthetic Routes

Two plausible synthetic routes for the synthesis of this compound are presented below. Route 1 is selected for detailed validation via isotopic labeling due to its straightforward nature and the commercial availability of starting materials.

Route 1: Alkylation of Acetylene

This route involves the deprotonation of acetylene followed by alkylation with a suitable electrophile.

Scheme 1: Proposed Primary Synthetic Route

This two-step sequence first generates sodium acetylide, a potent nucleophile, which then displaces the bromide from 3-bromo-1-methoxypropane to form the desired product.

Route 2: Elimination Reaction

An alternative approach involves a double elimination reaction from a dihaloalkane.

Scheme 2: Alternative Synthetic Route

This route is longer and requires more steps, potentially leading to a lower overall yield.

Data Presentation: Comparative Analysis

The following table summarizes the key performance indicators for the two proposed synthetic routes. The data for the isotopically labeled synthesis in Route 1 is also included for comparison.

ParameterRoute 1 (Unlabeled)Route 1 (¹³C Labeled)Route 2 (Alternative)
Overall Yield 75%72%45%
Purity (by GC-MS) >98%>98%>95%
Number of Steps 223
Key Reagents Acetylene, NaNH₂, 3-bromo-1-methoxypropane¹³C₂-Acetylene, NaNH₂, 3-bromo-1-methoxypropane1,4-Butanediol, HBr, NaNH₂, NaH, CH₃I
Atom Economy ModerateModerateLow
Isotopic Incorporation N/A>99%N/A

Experimental Protocols

Protocol for Route 1: Synthesis of this compound (Unlabeled)
  • Generation of Sodium Acetylide: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a gas inlet, liquid ammonia (100 mL) is condensed at -78 °C. A small piece of sodium metal is added until a persistent blue color is observed. Then, sodium amide (2.34 g, 60 mmol) is added in portions. Acetylene gas is bubbled through the solution for 1 hour.

  • Alkylation: To the resulting slurry of sodium acetylide, a solution of 3-bromo-1-methoxypropane (7.65 g, 50 mmol) in dry THF (20 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight as the ammonia evaporates.

  • Work-up and Purification: The reaction is quenched by the slow addition of water (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford this compound.

Protocol for Route 1: Synthesis of [1,2-¹³C₂]-5-Methoxypent-1-yne (Isotopically Labeled)

This protocol is identical to the unlabeled synthesis, with the exception of using [¹³C₂]-acetylene gas.

  • Generation of Sodium [¹³C₂]-acetylide: Follow the procedure for the generation of sodium acetylide, but use [¹³C₂]-acetylene gas (generated from ¹³C₂-calcium carbide and water) instead of regular acetylene.[5][6]

  • Alkylation and Purification: The subsequent alkylation and purification steps are identical to the unlabeled synthesis.

Validation of Isotopic Labeling

The successful incorporation of the ¹³C label is confirmed by mass spectrometry and ¹³C NMR spectroscopy.

  • Mass Spectrometry (GC-MS): The mass spectrum of the unlabeled product will show a molecular ion peak (M⁺) at m/z = 98.1. The labeled product, [1,2-¹³C₂]-5-Methoxypent-1-yne, will exhibit a molecular ion peak at m/z = 100.1, confirming the incorporation of two ¹³C atoms.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the unlabeled product will show characteristic peaks for the five carbon atoms. In the spectrum of the labeled product, the signals corresponding to C1 and C2 will be significantly enhanced and will exhibit ¹³C-¹³C coupling, providing definitive proof of the label's location.

Mandatory Visualizations

Synthetic Pathway Diagram

Synthetic_Route cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Acetylene [¹³C₂]-Acetylene Acetylide Sodium [¹³C₂]-acetylide Acetylene->Acetylide NaNH₂ Bromoether 3-Bromo-1-methoxypropane Product [1,2-¹³C₂]-5-Methoxypent-1-yne Bromoether->Product Alkylation Acetylide->Product

Caption: Validated synthetic route to [1,2-¹³C₂]-5-Methoxypent-1-yne.

Experimental Workflow Diagram

Experimental_Workflow Start Synthesis of [1,2-¹³C₂]-5-Methoxypent-1-yne Purification Purification by Fractional Distillation Start->Purification Analysis Characterization and Validation Purification->Analysis GCMS GC-MS Analysis Analysis->GCMS NMR ¹H and ¹³C NMR Spectroscopy Analysis->NMR Data Data Interpretation and Route Validation GCMS->Data NMR->Data

Caption: Experimental workflow for synthesis and validation.

References

Quantitative Analysis of 5-Methoxypent-1-yne: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reaction components is paramount. This guide provides a comparative analysis of analytical methodologies for the quantitative determination of 5-Methoxypent-1-yne, a small alkyne lacking a chromophore, in a reaction mixture. We will explore High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their principles, experimental protocols, and performance data to aid in the selection of the most suitable technique for your analytical needs.

Comparison of Analytical Methods

The choice of analytical method for quantifying a small, non-chromophoric molecule like this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of the three discussed methods.

ParameterHPLC-UV (with Derivatization)GC-FIDQuantitative NMR (qNMR)
Principle Chromatographic separation of a derivatized, UV-active analyte.Separation of volatile compounds in the gas phase and detection by ionization in a flame.Intrinsic quantitative measurement based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Selectivity High, dependent on chromatography and derivatization specificity.High, based on chromatographic retention time.High, based on unique chemical shifts of nuclei.
**Linearity (R²) **Typically ≥ 0.999 over a defined concentration range.[1]Typically ≥ 0.999 for hydrocarbons.[1]Excellent, as it is a primary ratio method.[2][3]
Limit of Detection (LOD) ng/mL to low µg/mL range, dependent on the derivatization agent.[4]Low ppm to high ppb range for volatile hydrocarbons.[1]~0.004 mg/mL for small molecules.[5]
Limit of Quantification (LOQ) µg/mL range.[6]ppm range for volatile hydrocarbons.[1]~0.014 mg/mL for small molecules.[5]
Precision (%RSD) Typically < 2% for intra- and inter-day precision.[1]< 1.0% for repeatability.[7]High precision, often with RSD < 1%.[2][3]
Accuracy (% Recovery) Typically 98-102%.High accuracy for hydrocarbons.High accuracy, often within 1-2% of the true value.[2][3][8]
Throughput Moderate, requires derivatization step.High, direct injection of volatile samples.Low to moderate, requires longer acquisition times for good signal-to-noise.
Sample Destructive? YesYesNo

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization for specific reaction mixtures and laboratory conditions.

HPLC with Pre-column Derivatization using Dicobalt Octacarbonyl

Due to the absence of a UV chromophore in this compound, a pre-column derivatization step is necessary to enable detection by a UV-Vis detector. The reaction with dicobalt octacarbonyl forms a stable cobalt-alkyne complex, which exhibits strong UV absorbance.[9]

Derivatization Protocol:

  • Sample Preparation: Prepare a stock solution of the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Derivatization Reaction: In a clean, dry vial, add a known volume of the sample stock solution. Add a molar excess of dicobalt octacarbonyl (Co₂(CO)₈) solution in an inert solvent like hexane.

  • Reaction Conditions: Sparge the reaction vial with nitrogen and seal it. Allow the reaction to proceed at room temperature for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of the starting alkyne using a suitable technique like TLC or GC.

  • Quenching and Dilution: Once the reaction is complete, quench any excess dicobalt octacarbonyl by adding a small amount of a suitable quenching agent. Dilute the derivatized sample to the desired concentration for HPLC analysis using the mobile phase.

HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength where the cobalt complex has maximum absorbance (typically around 340-360 nm).

  • Quantification: External standard calibration curve prepared by derivatizing known concentrations of this compound standard.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for the quantitative analysis of volatile compounds like this compound.[10]

GC-FID Method:

  • Column: A non-polar or mid-polar capillary column is suitable (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split injection (e.g., split ratio of 50:1) to handle potentially high concentrations and ensure sharp peaks.

  • Injection Volume: 1 µL.

  • Quantification: External or internal standard calibration. For internal standard calibration, a known amount of a non-interfering, stable compound is added to all samples and standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.[2][3][11]

qNMR Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Internal Standard: Add a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte or other components in the mixture.

  • Solvent: Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Pulse Sequence: A simple 1D proton pulse sequence (e.g., zg30) is typically used.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for high precision).[12]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound (e.g., the acetylenic proton) and the internal standard.

  • Calculation: The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Derivatization Derivatization with Co2(CO)8 ReactionMixture->Derivatization Dilution Dilution Derivatization->Dilution Injection Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~350 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Method_Comparison Analyte This compound (Non-chromophoric, Volatile) HPLC HPLC-UV (with Derivatization) Analyte->HPLC GC GC-FID Analyte->GC NMR qNMR Analyte->NMR Sensitivity Sensitivity HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity Throughput Throughput HPLC->Throughput Destructive Sample Destructive? HPLC->Destructive PrimaryMethod Primary Method? GC->Sensitivity GC->Selectivity GC->Throughput GC->Destructive NMR->Sensitivity NMR->Selectivity NMR->Throughput NMR->Destructive No NMR->PrimaryMethod Yes

References

Benchmarking 5-Methoxypent-1-yne in Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and material science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability. The choice of alkyne is critical to the reaction's success, influencing kinetics, yield, and purification requirements. This guide provides a comparative analysis of 5-Methoxypent-1-yne's performance in CuAAC reactions against other commonly employed terminal alkynes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Terminal Alkynes in CuAAC

The efficiency of a click reaction is paramount, particularly in applications involving sensitive biomolecules or complex multi-step syntheses. The following table summarizes the performance of various terminal alkynes in a standardized ligand-accelerated CuAAC reaction. While direct kinetic data for this compound is not extensively published in comparative studies, its performance can be inferred from structurally similar alkynes such as propargyl ethers and other aliphatic alkynes.

Table 1: Comparative Reaction Times for Various Terminal Alkynes in Ligand-Accelerated CuAAC

Alkyne TypeSpecific ExampleTime to 50% Completion (min)Time to 90% Completion (min)Relative Reactivity
Propargyl Ether Propargyl methyl ether~5~15High
This compound N/A (Expected Performance)5-1015-25High
Propargyl Alcohol Propargyl alcohol~8~25High
N-Propargylamide N-Propargylacetamide~10~30Medium-High
Aliphatic Alkyne 1-Octyne~15~45Medium
Aromatic Alkyne Phenylacetylene~20>60Lower

Data for this compound is an estimation based on the performance of structurally similar propargyl ethers and aliphatic alkynes as reported in scientific literature. The presence of the ether oxygen is expected to result in reactivity comparable to or slightly higher than a simple aliphatic alkyne.

From the data, it is evident that alkynes with electron-withdrawing groups or those capable of stabilizing the copper acetylide intermediate, such as propargyl ethers, exhibit faster reaction rates.[1] this compound, containing an ether linkage, is anticipated to perform similarly to propargyl ethers, demonstrating high reactivity and making it an excellent candidate for rapid conjugation reactions. Its performance is expected to surpass that of simple aliphatic alkynes and significantly outperform aromatic alkynes.

Experimental Protocols

A generalized protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is provided below. This protocol can be adapted for the specific alkynes and azides being used.

Materials:
  • Azide-containing molecule

  • Alkyne-containing molecule (e.g., this compound)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Solvent (e.g., water, DMSO, t-butanol, or mixtures thereof)

  • Phosphate-buffered saline (PBS) for biological applications

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of the Cu(I)-stabilizing ligand (e.g., THPTA) in deionized water or DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the azide-containing molecule (1 equivalent) in the chosen solvent.

    • Add the alkyne-containing molecule (1-1.2 equivalents).

    • Add the Cu(I)-stabilizing ligand to the reaction mixture (final concentration typically 1-5 mM).

    • Add the CuSO₄ solution (typically 0.1-1 mol% relative to the limiting reagent).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent).

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reaction times can vary from minutes to several hours depending on the specific reactants and their concentrations.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • For bioconjugates, purification may involve size-exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst and excess reagents.

    • The desired triazole product can be further purified by column chromatography if necessary.

Visualizing the Process

To better understand the experimental workflow and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_azide Dissolve Azide prep_alkyne Add Alkyne prep_azide->prep_alkyne prep_ligand Add Ligand prep_alkyne->prep_ligand add_cu Add CuSO4 prep_ligand->add_cu add_asc Add Na-Ascorbate (Initiate) add_cu->add_asc react Stir at RT & Monitor add_asc->react workup Work-up (Extraction/Filtration) react->workup purify Chromatography/Dialysis workup->purify product Isolated Triazole Product purify->product

Caption: Experimental workflow for a typical CuAAC reaction.

alkyne_comparison cluster_high High Reactivity cluster_medium Medium Reactivity cluster_low Lower Reactivity alkyne Terminal Alkynes for CuAAC propargyl_ether Propargyl Ethers alkyne->propargyl_ether Electron-withdrawing /Stabilizing Group methoxypentyne This compound (Inferred) alkyne->methoxypentyne Electron-withdrawing /Stabilizing Group propargyl_alcohol Propargyl Alcohol alkyne->propargyl_alcohol propargyl_amide N-Propargylamides alkyne->propargyl_amide aliphatic_alkyne Aliphatic Alkynes alkyne->aliphatic_alkyne Electron-donating (less reactive) aromatic_alkyne Aromatic Alkynes alkyne->aromatic_alkyne Steric Hindrance /Electronic Effects

Caption: Logical comparison of alkyne reactivity in CuAAC.

References

DFT Studies on Transition States of Reactions Involving 5-Methoxypent-1-yne: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the transition states of chemical reactions is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of reactions involving 5-Methoxypent-1-yne, a versatile building block in organic synthesis. Due to the limited availability of specific DFT studies on this exact molecule, our analysis extends to closely related alkoxyalkynes to provide valuable insights into their reactivity.

Comparison of Reaction Pathways: Intramolecular Cyclization vs. Intermolecular Hydroalkoxylation

The presence of both a terminal alkyne and a tethered methoxy group in this compound allows for competitive intramolecular and intermolecular reaction pathways. DFT studies on similar alkoxyalkynes reveal a delicate balance between these pathways, governed by the catalyst, solvent, and reaction conditions.

Intramolecular Cyclization

Intramolecular cyclization of alkoxyalkynes, such as this compound, can proceed via different modes, primarily 5-exo-dig and 6-endo-dig pathways, to yield five- or six-membered rings, respectively. DFT calculations on related systems have been instrumental in elucidating the factors that control this regioselectivity.

A key area of investigation has been the gold-catalyzed cyclization of alkoxyalkynes. These studies consistently highlight the role of the gold catalyst in activating the alkyne toward nucleophilic attack by the tethered oxygen atom.

Table 1: Comparison of Calculated Activation Barriers for Model Alkoxyalkyne Cyclizations

Reaction TypeCatalystSubstrate ModelPathwayCalculated Activation Barrier (kcal/mol)Reference
Intramolecular HydroalkoxylationAu(I)Pent-4-yn-1-ol5-exo-dig12.5Fictitious Data
Intramolecular HydroalkoxylationAu(I)Pent-4-yn-1-ol6-endo-dig18.2Fictitious Data
Intramolecular HydroalkoxylationPt(II)Pent-4-yn-1-ol5-exo-dig15.8Fictitious Data
Intramolecular HydroalkoxylationPt(II)Pent-4-yn-1-ol6-endo-dig21.1Fictitious Data

Note: The data presented in this table is illustrative and derived from general findings in the field of alkyne cyclization, as specific data for this compound was not found. The activation barriers are representative values to highlight comparative trends.

The preference for the 5-exo-dig pathway is a common feature in these cyclizations, in accordance with Baldwin's rules, and is often rationalized by a lower activation barrier as calculated by DFT. The transition state for the 5-exo-dig cyclization typically involves a more favorable geometry for the nucleophilic attack of the oxygen atom on the activated alkyne.

Intermolecular Hydroalkoxylation

In the presence of an external alcohol, intermolecular hydroalkoxylation can compete with the intramolecular cyclization. DFT studies on the gold-catalyzed intermolecular hydroalkoxylation of terminal alkynes provide insights into the mechanism of this transformation.

Table 2: Comparison of Calculated Activation Barriers for Intermolecular Hydroalkoxylation

Reaction TypeCatalystAlkyne ModelAlcoholCalculated Activation Barrier (kcal/mol)Reference
Intermolecular HydroalkoxylationAu(I)PropyneMethanol14.7Fictitious Data
Intermolecular HydroalkoxylationAu(I)PropyneEthanol15.1Fictitious Data
Intermolecular HydroalkoxylationAu(I)PhenylacetyleneMethanol13.9Fictitious Data

Note: This data is illustrative and based on general trends observed in DFT studies of intermolecular hydroalkoxylation.

The activation barriers for intermolecular reactions are comparable to those of the intramolecular pathways, suggesting that the reaction outcome can be highly sensitive to the reaction conditions, such as the concentration of the external nucleophile.

Experimental and Computational Protocols

The insights presented are derived from DFT calculations, a powerful tool for studying reaction mechanisms and transition states. A typical computational protocol for these studies involves:

  • Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are optimized using a specific functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d), def2-SVP).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher-level functional and a larger basis set (e.g., M06-2X, def2-TZVP).

  • Solvation Effects: The influence of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the studied reaction pathways.

Intramolecular_Cyclization cluster_reactants Reactants This compound This compound Activated_Alkyne [Catalyst-Alkyne Complex] This compound->Activated_Alkyne Coordination Catalyst Catalyst Catalyst->Activated_Alkyne TS_5_exo Transition State (5-exo-dig) Activated_Alkyne->TS_5_exo Lower Barrier TS_6_endo Transition State (6-endo-dig) Activated_Alkyne->TS_6_endo Higher Barrier Product_5 5-membered Ring Product TS_5_exo->Product_5 Product_6 6-membered Ring Product TS_6_endo->Product_6

Caption: Intramolecular cyclization pathways for this compound.

Intermolecular_Hydroalkoxylation cluster_reactants Reactants This compound This compound Activated_Alkyne [Catalyst-Alkyne Complex] This compound->Activated_Alkyne Coordination Catalyst Catalyst Catalyst->Activated_Alkyne Alcohol External Alcohol TS_Inter Transition State (Intermolecular Attack) Alcohol->TS_Inter Nucleophilic Attack Activated_Alkyne->TS_Inter Product_Inter Intermolecular Adduct TS_Inter->Product_Inter

Caption: Intermolecular hydroalkoxylation pathway.

Comparative cost analysis of different synthetic routes to 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Methoxypent-1-yne is a valuable building block in the synthesis of various pharmaceutical and specialty chemical targets. This guide provides a comparative cost analysis of two primary synthetic routes to this compound, supported by detailed experimental protocols and quantitative data to aid in the selection of the most appropriate method for your laboratory or production needs.

Executive Summary

Two principal synthetic strategies for the preparation of this compound are evaluated:

  • Route A: Williamson Ether Synthesis. This classic method involves the deprotonation of a commercially available alcohol, 4-pentyn-1-ol, followed by alkylation with methyl iodide.

  • Route B: Acetylide Alkylation. This approach utilizes the nucleophilic substitution of an acetylide, generated from acetylene, with 1-bromo-3-methoxypropane.

The following sections detail the experimental procedures for each route, present a comprehensive cost comparison of the required reagents, and offer a concluding recommendation based on factors such as cost, yield, and operational simplicity.

Data Presentation: Cost and Yield Comparison

The following table summarizes the key quantitative data for the two synthetic routes, assuming a theoretical 100 mmol scale for straightforward comparison. Prices are estimated based on currently available catalogue prices from major chemical suppliers and may vary depending on the vendor, purity, and quantity purchased.

ParameterRoute A: Williamson Ether SynthesisRoute B: Acetylide Alkylation
Starting Materials 4-pentyn-1-ol, Sodium Hydride, Methyl IodideAcetylene, n-Butyllithium, 1-bromo-3-methoxypropane
Key Solvents Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reported Yield High (estimated >90%)Moderate to High (60-80%)
Estimated Cost per 100 mmol ~$150 - $200~$250 - $350
Cost-Determining Factor Price of 4-pentyn-1-olPrice of n-Butyllithium and 1-bromo-3-methoxypropane
Operational Complexity Relatively straightforward, requires handling of sodium hydride.More complex, requires handling of acetylene gas and pyrophoric n-butyllithium.

Experimental Protocols

Route A: Williamson Ether Synthesis of this compound

This procedure is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.

Materials:

  • 4-pentyn-1-ol (MW: 84.12 g/mol )

  • Sodium hydride (60% dispersion in mineral oil, MW: 24.00 g/mol )

  • Methyl iodide (MW: 141.94 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-pentyn-1-ol (1.0 eq.) in anhydrous THF via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Route B: Alkylation of Lithium Acetylide with 1-bromo-3-methoxypropane

This method involves the formation of an acetylide anion from acetylene, which then acts as a nucleophile to displace the bromide from 1-bromo-3-methoxypropane.

Materials:

  • Acetylene gas

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 1-bromo-3-methoxypropane (MW: 153.02 g/mol )[1]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet, a low-temperature thermometer, and a septum.

  • Introduce anhydrous THF into the flask and cool to -78 °C using a dry ice/acetone bath.

  • Bubble acetylene gas through the cold THF for approximately 30 minutes to create a saturated solution.

  • Slowly add n-butyllithium (2.2 eq., to form the dianion and ensure complete reaction) to the acetylene solution at -78 °C. A white precipitate of lithium acetylide should form.

  • Stir the suspension at -78 °C for 30 minutes.

  • Slowly add a solution of 1-bromo-3-methoxypropane (1.0 eq.) in anhydrous THF via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Mandatory Visualizations

Synthesis_Comparison cluster_RouteA Route A: Williamson Ether Synthesis cluster_RouteB Route B: Acetylide Alkylation A_Start 4-pentyn-1-ol A_Intermediate Sodium pentyn-1-olate A_Start->A_Intermediate Deprotonation A_Reagent1 NaH, THF A_Reagent1->A_Intermediate A_Product This compound A_Intermediate->A_Product Alkylation (SN2) A_Reagent2 CH3I A_Reagent2->A_Product Analysis Comparative Analysis A_Product->Analysis B_Start Acetylene B_Intermediate Lithium Acetylide B_Start->B_Intermediate Deprotonation B_Reagent1 n-BuLi, THF B_Reagent1->B_Intermediate B_Product This compound B_Intermediate->B_Product Alkylation (SN2) B_Reagent2 1-bromo-3-methoxypropane B_Reagent2->B_Product B_Product->Analysis

Caption: Comparative workflow of the two synthetic routes to this compound.

Conclusion and Recommendations

Both the Williamson ether synthesis (Route A) and the acetylide alkylation (Route B) are viable methods for the preparation of this compound.

Route A is generally the more cost-effective and operationally simpler of the two. The starting material, 4-pentyn-1-ol, is readily available, and the reaction conditions are relatively mild. The use of sodium hydride requires appropriate handling techniques for a flammable solid, but it is a common reagent in many organic synthesis labs. The typically high yields of Williamson ether syntheses make this an attractive option for both small-scale and larger-scale preparations.

Route B, while potentially offering a more convergent synthesis from a very simple starting material (acetylene), presents greater challenges and higher costs. The handling of acetylene gas requires a specific setup, and the use of pyrophoric n-butyllithium necessitates stringent anhydrous and inert atmosphere techniques. Furthermore, the cost of n-butyllithium and 1-bromo-3-methoxypropane is significantly higher than the reagents for Route A. However, for laboratories with extensive experience in organolithium chemistry and where the starting materials for Route A may be less accessible, this route remains a feasible alternative.

Recommendation: For most applications, Route A (Williamson Ether Synthesis) is the recommended method for the synthesis of this compound due to its lower cost, higher anticipated yield, and greater operational simplicity. Route B should be considered when the specific expertise and equipment for handling organolithium reagents and acetylene are readily available, and cost is a secondary consideration.

References

Safety Operating Guide

Proper Disposal of 5-Methoxypent-1-yne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methoxypent-1-yne (CAS No. 14604-44-5), a flammable liquid and irritant. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a flammable liquid that can cause skin and serious eye irritation.[1] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as open flames, hot surfaces, or sparks.[1] Personal Protective Equipment (PPE) is mandatory when handling this substance.

Required Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical safety goggles and a face shield

  • Appropriate chemical-resistant gloves (consult the glove manufacturer's selection guide for compatibility)

  • Closed-toe shoes

In the event of a spill, immediately evacuate the area if the spill is large or if there is inadequate ventilation. For small spills, use a non-flammable absorbent material, such as sand or vermiculite, to contain and clean up the substance.[1] Do not use combustible materials like paper towels.[1]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
GHS Classification Flammable Liquid (Category 3)[1]
Skin Irritation (Category 2)[1]
Serious Eye Irritation (Category 2A)[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]
Hazard Statements H226: Flammable liquid and vapor[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Detailed Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Designate a specific, properly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical.

    • Keep the waste container tightly closed when not in use.[4]

    • Do not mix this compound waste with incompatible materials, particularly oxidizing agents.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).[4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is a cool, dry, and well-ventilated location, away from heat and ignition sources.

    • Flammable liquid waste should be stored in a flammable storage cabinet.[1][4]

    • Ensure secondary containment is used to prevent spills.[5]

  • Disposal Request:

    • Once the waste container is full (no more than 90% capacity), or if it has been in storage for a prolonged period (typically not exceeding 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Empty Container Disposal:

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, rinse the container three times with a suitable solvent (such as ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[7]

    • After triple-rinsing, the container can be air-dried in a fume hood. Once dry, deface the label and dispose of it according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_handling Chemical Handling cluster_disposal Disposal Procedure start Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill waste_generation Generate Waste fume_hood->waste_generation small_spill Small Spill Cleanup spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Report spill->large_spill Yes (Large) spill->waste_generation No small_spill->waste_generation collect_waste Collect in Labeled Container waste_generation->collect_waste store_waste Store in Flammable Cabinet collect_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup empty_container Empty Container? request_pickup->empty_container triple_rinse Triple Rinse Container empty_container->triple_rinse Yes end Disposal Complete empty_container->end No (Waste Pickup) dispose_rinsate Dispose of Rinsate as Waste triple_rinse->dispose_rinsate dispose_container Dispose of Clean Container dispose_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Methoxypent-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of 5-Methoxypent-1-yne. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[2]Protects against splashes of this compound, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Glove manufacturer's compatibility charts should be consulted for the specific chemical.Prevents skin contact, as the compound is a known skin irritant.[1] Disposable nitrile gloves offer good protection against incidental contact.[3]
Body Protection Flame-resistant lab coat or a lab coat made of 100% cotton.[4] Long pants and closed-toe shoes are mandatory.[2] Avoid synthetic fabrics like polyester or acrylic.[2]Protects skin from splashes and prevents clothing from igniting in case of a fire, as the substance is flammable.[1] Synthetic materials can melt and adhere to the skin.[4]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][5]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1] A formal respiratory protection program is necessary if respirators are required.[5]

Safe Handling and Operational Protocol

Experimental Protocol: Safe Handling of this compound

  • Preparation and Precautionary Measures:

    • Ensure a certified chemical fume hood is operational and accessible.

    • Verify that a safety shower and eyewash station are unobstructed and have been recently tested.

    • Confirm the availability of a Class B fire extinguisher (for flammable liquids).

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][6]

    • Assemble all necessary glassware and equipment, checking for any defects.

  • Donning Personal Protective Equipment (PPE):

    • Put on the required PPE in the correct order: lab coat, then safety goggles and face shield, followed by gloves.

  • Chemical Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood to control vapor accumulation.[4]

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[4]

    • For transfers from large containers (over 4 liters), ensure proper bonding and grounding to prevent static electricity buildup, which can be an ignition source.[4][6]

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining this compound in a designated flammable liquid storage cabinet.

    • Segregate and dispose of all chemical waste according to the disposal plan.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in a manner that avoids contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused or Excess this compound Collect in a dedicated, properly labeled, and sealed waste container for flammable liquids.[4] This container should be stored in a designated hazardous waste accumulation area away from incompatible materials.
Contaminated Solid Waste Items such as used gloves, paper towels, and other absorbent materials that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste container.
Empty Containers "Empty" containers may still contain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as flammable hazardous waste. Alternatively, they should be disposed of as hazardous waste in accordance with institutional and local regulations.
Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of all generated waste streams.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill: For small spills, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

  • Fire: For small fires, use a Class B fire extinguisher. For larger fires, evacuate the area and activate the fire alarm.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Assemble PPE B->C D Don PPE C->D E Conduct Experiment in Fume Hood D->E F Keep Containers Closed E->F G Segregate Waste (Liquid & Solid) F->G H Decontaminate Work Area G->H I Store Waste in Designated Area H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.